Neomycin Sulfate; Nystatin; Thiostrepton; Triamcinolone Acetonide
Description
Structure
2D Structure
Properties
IUPAC Name |
12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31FO6/c1-20(2)30-19-10-16-15-6-5-13-9-14(27)7-8-21(13,3)23(15,25)17(28)11-22(16,4)24(19,31-20)18(29)12-26/h7-9,15-17,19,26,28H,5-6,10-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNDXUCZADRHECN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31FO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76-25-5 | |
| Record name | Pregna-1,4-diene-3,20-dione, 9-fluoro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]-, (11.beta.,16.alpha.)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Historical Trajectories in Glucocorticoid Research
The story of triamcinolone (B434) acetonide begins with the broader history of glucocorticoid research. The initial breakthrough came in the 1930s with the first clinical evidence that extracts from animal adrenal cortices could counteract human adrenal failure. nih.gov By the 1940s, researchers had identified that these extracts contained multiple steroid hormones, which could be broadly categorized into those affecting mineral balance and those influencing glucose metabolism and inflammation. nih.gov
A pivotal moment arrived in 1948 when cortisone (B1669442), one of these adrenal steroids, was first used to treat a patient with rheumatoid arthritis, yielding remarkable results. bmj.com This success spurred intense research into the therapeutic potential of these compounds, which became known as glucocorticoids. The subsequent years saw the development of methods for the semi-synthetic production of cortisone, making it more widely available for clinical use and further research. nih.gov Between 1954 and 1958, a wave of six new synthetic steroids was introduced for systemic anti-inflammatory therapy, marking a significant expansion of the therapeutic arsenal. karger.com
Foundational Research on Synthetic Corticosteroids
Established Synthetic Pathways of Triamcinolone Acetonide
Multi-step Synthesis from Precursor Compounds
A common route for the synthesis of triamcinolone acetonide involves several key stages, including the formation of a crucial intermediate, followed by a series of oxidation, hydrolysis, halogenation, and epoxidation reactions. google.comgoogle.com
A key intermediate in the synthesis of triamcinolone acetonide and other halogenated corticosteroids is 21-acetoxypregna-1,4,9(11),16-tetraene-3,20-dione, also known as tetraene acetate (B1210297). researchgate.netcphi-online.comveeprho.com This intermediate is valuable due to its role in the production of various steroid drugs. cphi-online.comgoogle.com One method for its preparation starts from 9α-hydroxyandrostenedione, a product derived from the bio-oxidative degradation of phytosterols. researchgate.net An efficient synthesis of this intermediate has been developed with a yield of over 46%. researchgate.net
Oxidation is a critical step in the synthesis of triamcinolone acetonide. One method involves the oxidation of tetraene acetate using potassium permanganate (B83412) (KMnO₄) as the oxidant in the presence of a formic acid catalyst. google.com This reaction introduces hydroxyl groups at key positions on the steroid backbone. Following oxidation, a hydrolysis step is often necessary. For instance, an oxide intermediate can be hydrolyzed in a methanol-dichloromethane mixture. This deacetylation step is crucial for activating reactive sites for subsequent reactions like epoxidation. Another approach involves the oxidation of the 21-hydroxyl group of triamcinolone acetonide to a 21-dehydro compound using methanolic cupric acetate, which can then be further oxidized to an acid. nih.gov
| Reaction Step | Reagents/Conditions | Yield | Purity | Reference |
| Oxidation of Tetraene Acetate | Acetone, Formic Acid, Potassium Permanganate (KMnO₄) at 0–5°C | 98.5% (optimized) | - | |
| Hydrolysis of Oxide Intermediate | Methanol-Dichloromethane, Sodium Hydroxide, Acetic Acid | 80% | - | |
| Fluorination | Hydrogen Fluoride (B91410) (HF) in Dimethylformamide (DMF) | Near-quantitative | >99% (HPLC) |
Halogenation, specifically fluorination, and epoxidation are key transformations in the synthesis of triamcinolone acetonide. A common method involves reacting the hydrolyzed intermediate with perchloric acid in acetone to form a ketal intermediate. Subsequently, N-Bromosuccinimide (NBS) is used to introduce a bromine atom at the 9α position. newdrugapprovals.org This bromohydrin is then treated with a base, such as potassium acetate, to form an epoxide ring. newdrugapprovals.org The epoxide ring is then opened using hydrogen fluoride (HF) to introduce the 9α-fluoro group, a defining feature of triamcinolone. newdrugapprovals.org The final product is then isolated.
Another synthetic route describes treating a diacetate with N-bromoacetamide in chloric acid to form a bromohydrin, which is then converted to an epoxide with potassium acetate. newdrugapprovals.org This epoxide is subsequently opened with hydrofluoric acid to yield the 9-fluoro-11-hydroxy derivative. newdrugapprovals.org
Condensation reactions are crucial for forming the acetonide group in triamcinolone acetonide. This reaction typically involves the 16α and 17α hydroxyl groups of a steroid precursor reacting with acetone in the presence of an acid catalyst, such as perchloric acid. google.com This reaction results in the formation of the 16α,17α-isopropylidenedioxy (acetonide) ring structure. google.com The reaction temperature for this condensation can range from 0 to 60 °C. google.com In one example, the condensation of a compound in acetone with perchloric acid as a catalyst, followed by neutralization and crystallization, yielded the desired product with a high purity of 97%. google.com
Innovations in Synthetic Processes
Recent advancements in the synthesis of triamcinolone acetonide have focused on improving efficiency, reducing environmental impact, and developing novel drug delivery systems. One area of innovation is the development of more economical and safer production methods by simplifying multi-step protection and deprotection operations and shortening the synthetic route. google.com
The use of more readily available and cheaper starting materials, such as prednisone acetate, is being explored to reduce production costs. google.compatsnap.com Greener manufacturing processes, which aim to reduce waste and energy consumption, are also becoming increasingly important in the pharmaceutical industry. marketresearchintellect.com
Furthermore, there is a focus on developing new drug formulations and delivery systems to enhance the therapeutic efficacy and patient compliance of triamcinolone acetonide. marketresearchintellect.com This includes the development of extended-release formulations, inhalation devices, and nano-drug delivery systems like nanocrystals and liposomes. marketresearchintellect.comnih.govmdpi.com These advanced delivery systems aim to provide better targeting of the drug to the site of inflammation. mdpi.com
Development of High-Yield and Stable Synthetic Routes
The synthesis of triamcinolone acetonide can be achieved through various routes, often starting from precursors like tetraene acetate or prednisone acetate. One notable approach involves a multi-step process that begins with the oxidation of a tetraene acetate raw material. This initial step, utilizing formic acid and potassium permanganate, yields an oxide intermediate. Subsequent reactions, including ring-reduction with perchloric acid and N-bromosuccinimide, followed by fluorination using hydrogen fluoride and dimethylformamide, lead to the formation of a crude triamcinolone acetonide acetate product. This crude product is then purified to yield the final compound with a purity that can exceed 99% as determined by high-performance liquid chromatography (HPLC). patsnap.com
Another innovative and economical method is a one-pot process that simplifies the synthesis. This process involves the reaction of 9β,11β-epoxy-16α,17α,21-trihydroxy-pregna-1,4-diene-3,20-dione-21-acetate with aqueous hydrogen fluoride in the presence of acetone. quickcompany.in This single-step approach concurrently achieves the formation of the acetonide ring at the 16α and 17α positions and the opening of the epoxide ring to form the 9α-fluoro-11β-hydroxy compound. quickcompany.in This method is advantageous due to its simplicity and potential for easy scale-up, providing substantial yield and purity. quickcompany.in
The table below summarizes the key aspects of these different synthetic routes.
| Starting Material | Key Reagents and Reactions | Reported Purity | Key Advantages |
| Tetraene Acetate | Oxidation (formic acid, KMnO₄), Ring-reduction (perchloric acid, NBS), Fluorination (HF, DMF) | >99% (HPLC) patsnap.com | High purity of the final product. patsnap.com |
| 9β,11β-epoxy-16α,17α,21-triol-pregna-1,4-diene-3,20-dione-21-acetate | Aqueous hydrogen fluoride, Acetone | High | Simplified one-pot process, economical, and easy to scale up. quickcompany.in |
| Prednisone Acetate | Selective reduction of 11-carbonyl group | High | Uses a cheaper starting material, shortens the synthesis route, and improves yield and quality. patsnap.com |
Optimization of Reaction Conditions for Purity and Yield
The optimization of reaction conditions is critical for maximizing the purity and yield of triamcinolone acetonide. Key parameters that are frequently controlled include temperature, solvent systems, and the concentration of reagents.
In the synthesis starting from tetraene acetate, temperature control is crucial during the initial oxidation step. The reaction is typically maintained at 0–5°C to prevent unwanted side reactions and ensure the selective formation of the desired oxide intermediate. The choice of acetone as a solvent in this step is also significant as it aids in dissolving the hydrophobic intermediates. Following the oxidation, a quenching step with a 10% sodium carbonate solution is employed to neutralize the excess oxidant, and the intermediate is isolated with a high yield of 98.5% under optimized conditions.
For the one-pot synthesis, the reaction temperature is preferably maintained at 20-30°C, and the mixture is stirred for an extended period of 36-48 hours to ensure the completion of the reaction. quickcompany.in After the reaction, the mixture is quenched in an alkaline medium, such as sodium carbonate, to a pH of 8-9. This is followed by stirring for 30 minutes to precipitate the triamcinolone acetonide, which is then filtered and dried. quickcompany.in
In a process involving fluorination with hydrogen fluoride, the reaction temperature is carefully controlled, ranging from -40 to 60°C, with a preferred range of -10 to 20°C. google.com The use of dimethylformamide (DMF) as a solvent is also a key aspect of this step. google.com After the fluorination, the product is precipitated by diluting the reaction mixture with water, filtered, and dried, achieving a near-quantitative yield and a final purity of over 99% by HPLC.
The table below details the optimized reaction conditions for different steps in the synthesis of triamcinolone acetonide.
| Synthetic Step | Key Parameters | Optimized Conditions | Reported Outcome |
| Oxidation of Tetraene Acetate | Temperature, Solvent | 0–5°C, Acetone | 98.5% yield of oxide intermediate. |
| One-Pot Synthesis | Temperature, Reaction Time, pH | 20-30°C, 36-48 hours, pH 8-9 for quenching quickcompany.in | Substantial yield and purity. quickcompany.in |
| Fluorination | Temperature, Solvent | -10 to 20°C, Dimethylformamide (DMF) google.com | >99% HPLC purity, near-quantitative yield. |
Radiochemical Synthesis and Characterization
The development of radiolabeled triamcinolone acetonide, specifically with technetium-99m (⁹⁹ᵐTc), has been pursued for its potential applications in nuclear medicine as an inflammation imaging agent.
Synthesis of Technetium-99m Triamcinolone Acetonide Complexes
The synthesis of the ⁹⁹ᵐTc-triamcinolone acetonide (⁹⁹ᵐTc-TA) complex is achieved through a direct labeling method. In this process, triamcinolone acetonide acts as the ligand that is complexed with technetium-99m. The technetium-99m is obtained from a ⁹⁹Mo/⁹⁹ᵐTc generator. The labeling process involves the reduction of pertechnetate (B1241340) (⁹⁹ᵐTcO₄⁻) in the presence of a reducing agent, which allows the technetium-99m to form a stable complex with the triamcinolone acetonide molecule. researchgate.net The resulting ⁹⁹ᵐTc-TA complex has been characterized using chromatographic methods to determine its radiochemical purity and stability. researchgate.netresearchgate.net
Parameters Affecting Radiochemical Yield and Stability
Several parameters have been identified to significantly influence the radiochemical yield and stability of the ⁹⁹ᵐTc-TA complex. These include the concentration of the ligand (triamcinolone acetonide), the concentration of the reducing agent, the pH of the reaction mixture, the reaction temperature, and the incubation time. researchgate.netresearchgate.net
Research has shown that the radiochemical yield of the ⁹⁹ᵐTc-TA complex is dependent on the concentration of triamcinolone acetonide. Similarly, the amount of reducing agent is crucial, as insufficient amounts can lead to weak complexation and a lower radiochemical yield. researchgate.net The pH of the reaction medium also plays a critical role in the labeling efficiency. researchgate.net
Stability studies have demonstrated that the ⁹⁹ᵐTc-TA complex is reasonably stable in both saline solution and serum. A study reported a maximum radiochemical yield of 96.32% after a 30-minute reaction time. This high yield was largely maintained, decreasing only slightly to 96.25% after a 4-hour incubation period, indicating good stability of the complex. researchgate.net
The following table summarizes the key parameters that affect the synthesis of the ⁹⁹ᵐTc-TA complex.
| Parameter | Influence on Synthesis |
| Ligand Concentration | Affects the radiochemical yield of the complex. researchgate.netresearchgate.net |
| Reducing Agent Concentration | Insufficient amounts lead to weak complexation and lower yield. researchgate.net |
| pH | Critical for the labeling efficiency of the complex. researchgate.net |
| Temperature | A key parameter in the stability of the complex. researchgate.netresearchgate.net |
| Reaction Time | A maximum yield of 96.32% was achieved after 30 minutes. researchgate.net |
Molecular and Cellular Mechanisms of Action
Glucocorticoid Receptor Binding and Transcriptional Modulation
The primary mechanism of action for triamcinolone (B434) acetonide involves its interaction with glucocorticoid receptors (GR) and the subsequent modulation of gene transcription. cancer.govnih.gov This process begins with the binding of the corticosteroid to cytosolic receptors and culminates in the alteration of specific gene expression in the nucleus. cancer.gov
Cytosolic Receptor Binding and Nuclear Translocation
As a corticosteroid, triamcinolone acetonide initiates its action by diffusing across the cell membrane and binding to specific glucocorticoid receptors located in the cytoplasm. cancer.govpatsnap.com In its unliganded state, the glucocorticoid receptor is part of a larger complex with heat shock proteins. oup.com Upon binding with triamcinolone acetonide, the receptor undergoes a conformational change, causing it to dissociate from this complex. nih.govoncoscience.us
This newly formed ligand-receptor complex then translocates from the cytoplasm into the cell nucleus. patsnap.comontosight.ai This translocation is a critical step that allows the complex to interact directly with the cell's genetic material. oup.com Studies have shown that the concentration of triamcinolone acetonide influences the amount of receptor that moves into the nucleus. nih.gov The distribution of the receptor within the nucleus can be nonrandom and punctate, indicating that it may be targeted to specific nuclear subdomains. oup.com
Glucocorticoid Receptor Response Element Interaction
Once inside the nucleus, the triamcinolone acetonide-receptor complex acts as a transcription factor. arvojournals.org It binds to specific DNA sequences known as glucocorticoid response elements (GREs), which are located in the promoter regions of target genes. cancer.govpatsnap.com The binding of the glucocorticoid receptor to these GREs can either activate or repress gene transcription. nih.gov The stability of the complex formed between the activated receptor and DNA fragments is significantly higher when GRE consensus sequences are present. osti.gov
Gene Expression Alteration
The binding of the triamcinolone acetonide-receptor complex to GREs leads to a modification in the transcription of various genes. cancer.govnih.gov This results in the increased synthesis of anti-inflammatory proteins and the inhibition of pro-inflammatory protein production. cancer.gov For instance, research has shown that triamcinolone acetonide can alter the expression of genes involved in inflammation, such as interleukins, and factors related to cartilage degradation, like matrix metalloproteinases. arvojournals.orgthaiscience.info Specifically, it has been observed to increase the expression of genes like P21, GDF15, and cFos in human chondrocytes. nih.goveuropeanreview.org Furthermore, studies have demonstrated its ability to inhibit the gene expression of pro-inflammatory cytokines like IL-1β and IL-6. arvojournals.org
Anti-Inflammatory and Immunosuppressive Pathways
Triamcinolone acetonide's therapeutic efficacy stems from its ability to modulate various anti-inflammatory and immunosuppressive pathways. marleydrug.com This is primarily achieved through the induction of anti-inflammatory proteins and the suppression of pro-inflammatory mediators. patsnap.com
Induction of Anti-Inflammatory Protein Synthesis
A key aspect of triamcinolone acetonide's mechanism is its ability to stimulate the production of proteins that counteract inflammation. cancer.govpatsnap.com This induction occurs following the alteration of gene expression mediated by the glucocorticoid receptor complex. cancer.gov For example, it has been shown to increase the expression of anti-inflammatory cytokine IL-10. bmbreports.org In some contexts, triamcinolone acetonide can induce a specific type of anti-inflammatory macrophage. nih.govresearchgate.net
Lipocortin-1 Upregulation and Phospholipase A2 Inhibition
One of the crucial anti-inflammatory proteins upregulated by triamcinolone acetonide is lipocortin-1, also known as annexin-1. patsnap.compatsnap.com Lipocortin-1 plays a pivotal role in the anti-inflammatory cascade by inhibiting the enzyme phospholipase A2. patsnap.comnih.gov Phospholipase A2 is essential for the liberation of arachidonic acid from the cell membrane. patsnap.comnih.gov Arachidonic acid serves as a precursor for the synthesis of potent pro-inflammatory mediators, including prostaglandins (B1171923) and leukotrienes. patsnap.com By upregulating lipocortin-1, triamcinolone acetonide effectively blocks the action of phospholipase A2, thereby preventing the production of these inflammatory molecules. patsnap.compatsnap.com
of Triamcinolone Acetonide
Triamcinolone acetonide, a potent synthetic glucocorticoid, exerts its therapeutic effects through a complex interplay of molecular and cellular pathways. patsnap.comkaya.in Its primary mechanism involves binding to specific cytosolic glucocorticoid receptors, which are present in almost all cell types. patsnap.comnih.gov This binding event initiates a conformational change in the receptor, leading to its translocation into the cell nucleus. patsnap.com Within the nucleus, the triamcinolone acetonide-receptor complex interacts with specific DNA sequences known as glucocorticoid response elements (GREs), thereby modulating the transcription of a wide array of genes involved in inflammation and immune responses. patsnap.com
Inhibition of Pro-Inflammatory Mediator Synthesis
A key aspect of triamcinolone acetonide's anti-inflammatory action is its ability to suppress the production of various pro-inflammatory mediators. nih.govdrugbank.com
Triamcinolone acetonide effectively downregulates the production of pro-inflammatory cytokines by interfering with the nuclear factor-kappa B (NF-κB) signaling pathway. patsnap.comnih.govnih.gov NF-κB is a critical transcription factor that governs the expression of genes involved in immune and inflammatory responses. patsnap.com By inhibiting NF-κB activity, triamcinolone acetonide leads to a marked reduction in the synthesis and release of key cytokines such as:
Interleukin-1 (IL-1) patsnap.comkaya.in
Interleukin-6 (IL-6) patsnap.comkaya.innih.gov
Tumor Necrosis Factor-alpha (TNF-α) patsnap.comnih.gov
This cytokine suppression is a cornerstone of its anti-inflammatory and immunomodulatory effects. patsnap.comkaya.in Research has demonstrated that triamcinolone acetonide can significantly inhibit the expression of these pro-inflammatory genes in various cell types, including glial cells and monocytes. nih.govnih.gov For instance, one study found that triamcinolone acetonide at a concentration of 10⁻⁸ M significantly inhibited the production of TNF-α and IL-1β in cultured human monocytes by 75% and 65%, respectively. nih.gov
| Cytokine | Effect of Triamcinolone Acetonide | Associated Pathway | Reference |
|---|---|---|---|
| Interleukin-1 (IL-1) | Suppression | NF-κB | patsnap.comkaya.in |
| Interleukin-6 (IL-6) | Suppression | NF-κB | patsnap.comkaya.innih.gov |
| Tumor Necrosis Factor-alpha (TNF-α) | Suppression | NF-κB | patsnap.comnih.gov |
Triamcinolone acetonide also curtails the synthesis of prostaglandins and leukotrienes, which are potent lipid mediators of inflammation. patsnap.comburelpharma.comnafdac.gov.ng This is achieved primarily through the induction of lipocortin-1 (also known as annexin-1). patsnap.compatsnap.com Lipocortin-1 inhibits the enzyme phospholipase A2, which is responsible for releasing arachidonic acid from cell membranes. patsnap.comburelpharma.comcancer.gov Arachidonic acid serves as the precursor for the biosynthesis of both prostaglandins (via the cyclooxygenase pathway) and leukotrienes (via the lipoxygenase pathway). nih.gov By blocking the initial step in this cascade, triamcinolone acetonide effectively diminishes the production of these inflammatory molecules. nih.govpatsnap.com Studies have shown that triamcinolone acetonide can inhibit the production of leukotriene B4 in human monocytes. nih.gov
Cellular Response Modulation
Beyond its effects on inflammatory mediators, triamcinolone acetonide also modulates the behavior and function of various cell types involved in the inflammatory and fibrotic processes.
Triamcinolone acetonide significantly impedes the migration of immune cells, such as neutrophils, eosinophils, and lymphocytes, to sites of inflammation. patsnap.comkaya.in It also reduces the activity and volume of the lymphatic system. mims.com This is accomplished, in part, by decreasing capillary permeability and stabilizing lysosomal membranes, which prevents the release of enzymes that can exacerbate tissue damage. patsnap.com Furthermore, triamcinolone acetonide can inhibit the proliferation and function of T-lymphocytes and impact B-lymphocyte antibody production. kaya.in It also interferes with the function of macrophages, reducing their ability to present antigens and produce inflammatory mediators. kaya.inuzh.ch
Triamcinolone acetonide has been shown to exert significant effects on fibroblasts, the primary cells responsible for producing the extracellular matrix. karger.comresearchgate.netarvojournals.org
Research indicates that triamcinolone acetonide can downregulate the expression of key fibrotic markers, including transforming growth factor-beta 1 (TGF-β1), various types of collagens, and integrins. nih.govd-nb.infomdpi.com TGF-β1 is a potent profibrotic cytokine that stimulates collagen synthesis and fibroblast proliferation. mdpi.comnih.gov Studies have demonstrated that triamcinolone acetonide can decrease TGF-β1 production by human dermal fibroblasts. nih.gov
In studies on human hypertrophic scar fibroblasts, triamcinolone acetonide was found to reduce the protein and mRNA expression levels of collagen I (COL1) and collagen III (COL3) in a dose-dependent manner. cellmolbiol.org Furthermore, in the context of idiopathic carpal tunnel syndrome, treatment with triamcinolone acetonide led to the downregulation of fibrotic genes and extracellular matrix regulators, including TGF-β, collagens, and integrins. nih.govd-nb.infonih.govresearchgate.net This suggests that triamcinolone acetonide may mitigate fibrosis by modulating the expression of these critical molecules. nih.govd-nb.info
| Fibrotic Marker | Effect of Triamcinolone Acetonide | Cell Type/Condition | Reference |
|---|---|---|---|
| Transforming Growth Factor-beta 1 (TGF-β1) | Decreased production/Downregulation | Human dermal fibroblasts, Idiopathic carpal tunnel syndrome | nih.govd-nb.infonih.gov |
| Collagens (e.g., COL1, COL3) | Reduced protein and mRNA expression/Downregulation | Human hypertrophic scar fibroblasts, Idiopathic carpal tunnel syndrome | nih.govd-nb.infocellmolbiol.org |
| Integrins | Downregulation | Idiopathic carpal tunnel syndrome | nih.govd-nb.info |
Cellular Response Modulation
Effects on Fibroblast Proliferation and Adhesion
Suppression of Collagen Synthesis
Triamcinolone acetonide exerts a notable inhibitory effect on collagen synthesis, a key factor in tissue remodeling and scar formation. In studies involving human tenocytes, triamcinolone acetonide has been shown to suppress cellular activity and the production of collagen. nih.gov Treatment with 1 micromol/L of triamcinolone acetonide led to a significant reduction in collagen synthesis, as measured by H-proline incorporation, from 40 +/- 2 cpm/1000 cells to 27 +/- 4 cpm/1000 cells. nih.gov This suppression of collagen production may contribute to altered tendon structure. nih.gov
Further research on human hypertrophic scar fibroblasts has demonstrated that triamcinolone acetonide dose-dependently reduces the expression of collagen type 1 (COL1) and collagen type 3 (COL3) at both the protein and mRNA levels. cellmolbiol.org This effect is crucial in the context of pathological scarring, where the balance between collagen synthesis and degradation is disrupted, leading to excessive scar tissue. cellmolbiol.org By inhibiting the expression of these key collagen types, triamcinolone acetonide helps to mitigate the formation of hypertrophic scars. cellmolbiol.orgcellmolbiol.org This is also supported by findings that it can inhibit fibroblast proliferation, a critical process in wound healing that can lead to fibrosis if dysregulated. unair.ac.id
Anti-Angiogenic Properties in Endothelial Cells
Triamcinolone acetonide exhibits significant anti-angiogenic properties by directly and indirectly targeting endothelial cells. It has been shown to inhibit angiogenesis induced by both Interleukin-6 (IL-6) and Vascular Endothelial Growth Factor (VEGF). arvojournals.org While the compound does not appear to block the IL-6 or VEGF receptors directly in cultured human endothelial cells, it does inhibit the formation of new blood vessels. arvojournals.org Specifically, triamcinolone acetonide has been found to directly block the action of VEGF, suggesting it interferes with the angiogenesis cascade at multiple points. arvojournals.orgarvojournals.org
The anti-angiogenic activity of triamcinolone acetonide is multifaceted. It includes an antiproliferative effect on endothelial cells and a reduction in the permeability of human choroidal endothelial cells. nih.gov In vitro studies have confirmed that triamcinolone acetonide can significantly reduce the proliferation of bovine retinal endothelial cells (BRECs). nih.gov Furthermore, it has been demonstrated to inhibit tubule formation in human endothelial cell co-cultures, a key step in angiogenesis. researchgate.net The compound also downregulates the expression of various pro-angiogenic factors, including tumor necrosis factor-alpha (TNF-α), VEGF, and interleukin 1. nih.gov This broad anti-inflammatory and anti-angiogenic profile makes it effective in managing conditions associated with ocular neovascularization. nih.govresearchgate.net
Influence on Melanogenesis and Tyrosinase Activity in Cellular Models
The influence of triamcinolone acetonide on melanogenesis and the activity of tyrosinase, the rate-limiting enzyme in melanin (B1238610) synthesis, presents a complex picture. nih.govphysiology.org In a human melanoma cell line (NEL), treatment with triamcinolone acetonide was found to increase melanogenesis. nih.gov Specifically, a 24-hour treatment with 1 x 10(-7) M triamcinolone acetonide resulted in a 43% increase in tyrosinase activity and a 23% increase in the incorporation of the melanin precursor, L-3,4-dihydroxyphenylalanine. nih.gov This suggests that glucocorticoids can play a role in regulating melanogenesis by enhancing the activity of tyrosinase. nih.gov The increase in tyrosinase activity was observed to coincide with the late S phase of the cell cycle, and this effect was preventable by pre-incubation with actinomycin (B1170597) D, indicating a dependence on gene transcription. nih.gov
Conversely, other studies have pointed towards a depigmenting action of triamcinolone acetonide. researchgate.net This suggests that the effect of corticosteroids on melanogenesis may be dependent on the concentration and specific chemical formulation. researchgate.net While the precise mechanisms at the cellular level are not fully elucidated, it is clear that triamcinolone acetonide can modulate the melanogenic pathway. nih.govresearchgate.net
Modulation of Mesenchymal Stem Cell Fate and Function
Triamcinolone acetonide has a significant impact on the fate and function of mesenchymal stem cells (MSCs), which are crucial for tissue regeneration and wound healing. nih.govresearchgate.net
Impact on Apoptosis and Differentiation (Adipogenesis, Chondrogenesis)
Studies on human bone marrow-derived MSCs have revealed that treatment with triamcinolone acetonide induces apoptosis (programmed cell death) and influences their differentiation potential. nih.govresearchgate.net Specifically, triamcinolone acetonide has been shown to promote adipogenesis (the formation of fat cells) while simultaneously impairing chondrogenesis (the formation of cartilage). nih.govresearchgate.netki.se This shift in differentiation pathways can have significant implications for joint health and tissue repair processes. nih.govresearchgate.net Research has also indicated that triamcinolone acetonide can impair tenocytic differentiation, which is important for tendon regeneration. researchgate.netki.se The pro-adipogenic effect is confirmed at both the molecular and functional levels, with an upregulation of genes associated with adipogenesis. researchgate.netki.se
Transcriptomic Profile Alterations
RNA sequencing of MSCs treated with triamcinolone acetonide has revealed significant alterations in their transcriptomic profile. nih.govresearchgate.net Gene set enrichment analysis showed a downregulation of gene sets related to the G2M checkpoint, DNA replication, and the cell cycle. nih.gov This aligns with findings of impaired MSC proliferation and induced apoptosis. nih.gov Key cell cycle regulators, such as cyclin-dependent kinase (CDK) 1 and 2, were found to be reduced in MSCs exposed to the compound. nih.gov Furthermore, the transcriptomic analysis indicated that triamcinolone acetonide modulates the inflammatory response of MSCs, which could impact the immunological environment during the healing process. nih.govresearchgate.net These findings suggest that even short-term exposure to triamcinolone acetonide can have a detrimental effect on the regulation and proliferation of MSCs. nih.gov
Effects on Inflammatory Cytokine Production in Specific Cell Types
Triamcinolone acetonide exerts potent anti-inflammatory effects by modulating the production of various inflammatory cytokines in different cell types. It is known to inhibit the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interferon-γ (IFN-γ). karger.com This suppression of pro-inflammatory mediators is a key aspect of its therapeutic action. patsnap.com
In human lung fibroblasts, triamcinolone acetonide has been demonstrated to significantly reduce the production of IL-6 and IL-8. karger.com Similarly, in cells derived from lateral elbow epicondylitis, it caused a significant decrease in the production of IL-6 and IL-8. researchgate.net Conversely, at higher concentrations, it was found to increase the production of the anti-inflammatory cytokine IL-10. researchgate.net In studies on macrophages, triamcinolone acetonide was shown to strongly increase the expression of IL-10, further highlighting its role in promoting an anti-inflammatory cellular phenotype. nih.gov The compound also reduces the production of pro-inflammatory cytokines like IL-1 and IL-6 by inhibiting nuclear factor-kappa B (NF-κB). patsnap.com
Table of Research Findings on Triamcinolone Acetonide's Cellular Effects
Table of Compounds Mentioned
Impact on Articular Cartilage Cellular Viability and Mechanics in Explant Models
The effect of triamcinolone acetonide on articular cartilage has been a subject of extensive research, with explant models providing a crucial platform for understanding its cellular and mechanical consequences. These studies, which maintain the cartilage's native extracellular matrix, offer valuable insights into the direct effects of this corticosteroid on chondrocyte health and tissue integrity.
Chondrocyte Viability:
Research using explant models from various species has demonstrated that the impact of triamcinolone acetonide on chondrocyte viability can be dose-dependent and varies when compared to other corticosteroids. In a study on canine articular cartilage explants, triamcinolone acetonide did not cause a decrease in cell viability or metabolism when compared to a negative control. researchgate.net Conversely, other corticosteroids like methylprednisolone (B1676475) acetate (B1210297) and betamethasone (B1666872) acetate were found to be severely chondrotoxic in the same study. researchgate.net
A controlled laboratory study using bovine articular cartilage explants exposed to a clinical dose of triamcinolone acetonide for one hour found no significant difference in chondrocyte viability compared to the control group (45.7% vs. 49.8%). nih.govnih.gov However, this was in contrast to methylprednisolone, which significantly decreased mean cell viability to 35.5%. nih.govnih.gov Further supporting the relative safety of triamcinolone acetonide at certain concentrations, a study on canine chondrocytes showed that it reduced cell viability in a concentration-dependent manner. researchgate.netnih.gov Another study on human chondrocytes from osteoarthritis patients also reported that triamcinolone acetonide decreased chondrocyte viability in a dose-dependent fashion. europeanreview.org
In equine fibrocartilage explants, triamcinolone acetonide at a concentration of 6 mg/mL significantly reduced metabolic activity and increased the percentage of dead cells in navicular fibrocartilage explants at both 6 and 24 hours. avma.org However, it had a less toxic effect on deep digital flexor tendon fibrocartilage explants compared to methylprednisolone acetate. avma.org
Interactive Data Table: Chondrocyte Viability in Articular Cartilage Explants Exposed to Triamcinolone Acetonide
| Species | Model | Treatment | Outcome on Viability | Citation |
| Bovine | Articular Cartilage Explants | Triamcinolone Acetonide (single 1-hour exposure) | No significant difference compared to control. | nih.govnih.gov |
| Canine | Articular Cartilage Explants | Triamcinolone Acetonide | No decrease in cell viability or metabolism compared to negative control. | researchgate.net |
| Canine | Normal and Osteoarthritic Chondrocytes | Triamcinolone Acetonide | Reduced chondrocyte viability in a concentration-dependent manner. | researchgate.netnih.gov |
| Human | Osteoarthritic Chondrocytes | Triamcinolone Acetonide | Decreased chondrocyte viability in a dose-dependent manner. | europeanreview.org |
| Equine | Navicular Fibrocartilage Explants | Triamcinolone Acetonide (6 mg/mL) | Significantly reduced metabolic activity and increased cell death. | avma.org |
Mechanical Properties:
While triamcinolone acetonide may have a less detrimental effect on cell viability compared to some other corticosteroids, its impact on the mechanical properties of articular cartilage is significant. The aforementioned study on bovine articular cartilage explants revealed that a single one-hour exposure to triamcinolone acetonide resulted in a significant decrease in the mechanical properties of the tissue 24 hours later. nih.govnih.gov
Specifically, there were significant reductions in the aggregate modulus (257.0 kPa for triamcinolone acetonide vs. 646.3 kPa for control) and the shear modulus (157.4 kPa for triamcinolone acetonide vs. 370.1 kPa for control). nih.govnih.gov The ultimate tensile strength was also significantly lower in the triamcinolone acetonide-treated explants compared to the control group (6.065 MPa vs. 9.650 MPa). nih.govnih.gov These findings indicate a potential global decrease in the mechanical integrity of cartilage after a single exposure. nih.gov
In inflammatory conditions, triamcinolone acetonide has been shown to have a protective effect on cartilage mechanics. In a study using bovine cartilage explants challenged with interleukin-1β, triamcinolone acetonide treatment helped to maintain the mechanical properties of the cartilage by reducing the loss of nascent glycosaminoglycans. researchgate.net
Interactive Data Table: Mechanical Properties of Bovine Articular Cartilage Explants 24 Hours After a 1-Hour Exposure to Triamcinolone Acetonide
| Mechanical Property | Control Group | Triamcinolone Acetonide Group | P-value | Citation |
| Aggregate Modulus (kPa) | 646.3 | 257.0 | < .001 | nih.govnih.gov |
| Shear Modulus (kPa) | 370.1 | 157.4 | < .001 | nih.govnih.gov |
| Ultimate Tensile Strength (MPa) | 9.650 | 6.065 | .0403 | nih.govnih.gov |
| Pyridinoline Crosslinking | Not reported | Significantly decreased | .027 | nih.govnih.gov |
Gene Expression and Biochemical Changes:
Studies on canine chondrocytes have shown that triamcinolone acetonide can alter the expression of genes involved in extracellular matrix turnover. In normal canine chondrocytes, it induced the down-regulation of Aggrecan (ACAN) and the up-regulation of ADAMTS5, a key enzyme in cartilage degradation. researchgate.netnih.gov In osteoarthritic canine chondrocytes, triamcinolone acetonide up-regulated the expression of ADAMTS5, as well as several matrix metalloproteinases (MMP2, MMP3, and MMP13) and ACAN. researchgate.netnih.gov
In human chondrocytes derived from patients with osteoarthritis, treatment with triamcinolone acetonide led to a significant increase in the expression of genes associated with cell death and stress, including P21, GDF15, and cFos. europeanreview.org This was accompanied by an increase in oxidative stress, as indicated by a higher ratio of oxidized glutathione (B108866) to total glutathione. europeanreview.org
In an equine model of recurrent joint inflammation, a single dose of triamcinolone acetonide was shown to have a potentially detrimental short-lived effect, illustrated by increased synovial glycosaminoglycan and prostaglandin (B15479496) E2 levels after the first induction of inflammation. uu.nl
Preclinical Pharmacological and Pharmacodynamic Investigations
In Vitro Experimental Models
Cell Culture Studies for Cytotoxicity and Inflammatory Responses
Triamcinolone (B434) acetonide's effects on various cell types have been extensively studied in vitro to understand its mechanisms of action, including its cytotoxic and anti-inflammatory properties.
Cytotoxicity:
Studies on human retinal pigment epithelial (RPE) cells have demonstrated that triamcinolone acetonide can induce cytotoxicity in a dose-dependent manner. arvojournals.orgnih.gov Concentrations ranging from 0.025 mg/mL to 0.4 mg/mL led to a significant reduction in RPE cell proliferation. arvojournals.org At a concentration of 0.3 mg/mL, triamcinolone acetonide was found to inhibit the cell cycle by decreasing the percentage of cells in the S phase. arvojournals.org Morphological changes observed under a light microscope included irregular cell shape, cellular vacuoles, and the presence of debris. arvojournals.org Transmission electron microscopy revealed chromatin maldistribution and cytoplasmic cavitation, with some cells showing signs of necrosis. arvojournals.org Another study confirmed that triamcinolone acetonide concentrations from 100 to 800 µg/mL caused a significant reduction of retinal cells, mediated by oxidative stress and various caspases. aosonline.org
The commercial vehicle containing preservatives, such as benzyl (B1604629) alcohol, has also been investigated for its potential toxicity. nih.govaosonline.org While the vehicle itself can cause cell loss at high concentrations, the combination of triamcinolone acetonide and the vehicle in trade formulations appears to have a potentiated inhibitory or toxic effect. nih.gov However, some research has indicated that benzyl alcohol at clinically relevant concentrations did not significantly reduce retinal cell viability. aosonline.org
Investigations on human trabecular meshwork (HTM) cells showed a loss of cell viability at concentrations of 125, 250, 500, and 1000 μg/mL of the commercial triamcinolone acetonide solution. nih.gov Solubilizing the triamcinolone acetonide crystals in dimethyl sulfoxide (B87167) (DMSO) resulted in less cytotoxicity compared to the commercial suspension. nih.gov Similarly, studies on human lens epithelial (HLE B-3) cells revealed that triamcinolone acetonide at a clinical dose of 1,000 µg/mL, in both its commercial and solubilized forms, decreased cell viability through an apoptotic pathway, as indicated by increased caspase-3/7 activity. wustl.edu
In the context of scar tissue, triamcinolone acetonide has been shown to dose-dependently suppress the proliferation, invasion, and migration of human hypertrophic scar fibroblasts (hHSFs). nih.gov
Inflammatory Responses:
Triamcinolone acetonide demonstrates significant anti-inflammatory effects in various cell culture models. In studies using adult human lung fibroblasts, triamcinolone acetonide at concentrations of 10⁻⁸ M and 10⁻⁷ M decreased the secretion of pro-inflammatory cytokines Interleukin-6 (IL-6) and Interleukin-8 (IL-8). karger.com It also reduced the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) and, in the presence of Transforming Growth Factor-beta 1 (TGF-β1), decreased the expression of Intercellular Adhesion Molecule-1 (ICAM-1). karger.com
In a separate study on cells derived from lateral epicondylitis tissue, triamcinolone acetonide significantly decreased the production of IL-6 and IL-8 at various time points. researchgate.netresearchgate.net It also led to an increase in the production of the anti-inflammatory cytokine Interleukin-10 (IL-10) at a concentration of 100 μM. researchgate.netresearchgate.net Furthermore, in vitro studies with Schwann cells showed that triamcinolone acetonide reduced the expression of Toll-like receptor 4 (TLR4), a key receptor in inflammatory signaling. nih.gov
In human corneal epithelial cells activated with tumor necrosis factor-alpha (TNF-α), triamcinolone acetonide-loaded nanoparticles significantly reduced the secretion of IL-6, demonstrating potent anti-inflammatory activity. tandfonline.com
Interactive Data Table: In Vitro Effects of Triamcinolone Acetonide
| Cell Type | Outcome Measured | Triamcinolone Acetonide Concentration | Result | Citation |
| Human Retinal Pigment Epithelial (RPE) Cells | Cell Proliferation | 0.025 - 0.4 mg/mL | Dose-dependent reduction | arvojournals.org |
| Human Retinal Pigment Epithelial (RPE) Cells | Cell Cycle | 0.3 mg/mL | Decrease in S phase cells | arvojournals.org |
| Human Retinal Pigment Epithelial (RPE) Cells | Cell Viability | 100 - 800 µg/mL | Significant reduction | aosonline.org |
| Human Trabecular Meshwork (HTM) Cells | Cell Viability | 125 - 1000 µg/mL | Loss of viability | nih.gov |
| Human Lens Epithelial (HLE B-3) Cells | Cell Viability, Apoptosis | 1000 µg/mL | Decreased viability, increased caspase-3/7 activity | wustl.edu |
| Human Hypertrophic Scar Fibroblasts (hHSFs) | Proliferation, Invasion, Migration | Dose-dependent | Suppression | nih.gov |
| Adult Human Lung Fibroblasts | IL-6 and IL-8 Secretion | 10⁻⁸ M and 10⁻⁷ M | Decreased secretion | karger.com |
| Lateral Epicondylitis-derived Cells | IL-6 and IL-8 Production | 1, 10, and 100 µM | Significant decrease | researchgate.netresearchgate.net |
| Lateral Epicondylitis-derived Cells | IL-10 Production | 100 µM | Significant increase | researchgate.netresearchgate.net |
| Schwann Cells | Toll-like Receptor 4 (TLR4) Expression | Not specified | Reduced expression | nih.gov |
| Human Corneal Epithelial Cells (TNF-α activated) | IL-6 Secretion | Not specified | Significant reduction | tandfonline.com |
Organotypic Explant Models for Tissue-Level Effects
Organotypic explant models provide a valuable platform for studying the effects of triamcinolone acetonide on intact tissues, bridging the gap between cell culture and in vivo studies.
In a mouse retinal explant model, the toxicity of intravitreally injected triamcinolone acetonide was assessed. arvojournals.orgarvojournals.org Two-photon microscopy revealed marked, though spatially restricted, damage to the inner retina after treatment. arvojournals.org These damaged areas contained a high percentage of cells that took up sulforhodamine 101, indicating compromised cell membranes. arvojournals.orgarvojournals.org
An organoid fusion model, designed to mimic morphogenetic processes, was used to evaluate the effects of various chemicals, including triamcinolone. oup.com In this model, triamcinolone was found to reduce the migration of human primary epithelial keratinocytes at 48 hours. oup.com
In an equine synovial explant model stimulated with inflammatory cytokines, the concurrent and delayed administration of triamcinolone acetonide with mepivacaine (B158355) hydrochloride was investigated. auburn.edu The study found no significant differences in markers of cytotoxicity (lactate dehydrogenase), inflammation (prostaglandin E2), or matrix degradation (matrix metalloproteinase-13 and glycosaminoglycan) between the concurrent and delayed treatment groups. auburn.edu This suggests that, in this particular model, delaying the administration of the corticosteroid after the local anesthetic did not offer any additional benefit in mitigating inflammation or tissue degradation. auburn.edu
In Vivo Animal Models
Assessment of Anti-Inflammatory Potency in Animal Models of Inflammation
The anti-inflammatory properties of triamcinolone acetonide have been demonstrated in various animal models of inflammation.
In a murine model of arachidonic acid-induced ear edema, topically applied triamcinolone acetonide formulated in ultradeformable vesicles (Transfersomes®) showed potent anti-inflammatory effects. sopharcos.com A low dose of 0.2 µg/cm² was able to suppress 75% of the edema for at least 48 hours, a significantly greater effect than that observed with a conventional formulation which required a tenfold higher dose. sopharcos.com
In a murine cartilage defect model, intra-articular injection of triamcinolone acetonide significantly reduced synovial inflammation compared to saline-injected controls. nih.gov This effect was observed at day 10 post-surgery, regardless of whether the injection was administered on day 1 or day 7. nih.gov
A rabbit model of uveitis induced by lipopolysaccharide was used to compare the anti-inflammatory effects of triamcinolone acetonide delivered via different routes. researchgate.net Polymeric nanoparticles of triamcinolone acetonide showed a higher anti-inflammatory effect compared to microparticles of both prednisolone (B192156) acetate (B1210297) and triamcinolone acetonide. researchgate.net The nanoparticle formulation was as effective as a subconjunctival injection in inhibiting inflammation and the release of inflammatory mediators like protein, nitric oxide, and prostaglandin (B15479496) E2 in the aqueous humor. researchgate.net
In a rat model of experimental autoimmune neuritis, a single intrathecal injection of triamcinolone acetonide dose-dependently ameliorated the clinical signs of the disease. nih.gov This was accompanied by a reduction in inflammatory infiltrates, including T cells and macrophages, and demyelination in the sciatic nerve. nih.gov
Furthermore, in a rat model of osteoarthritis, intra-articular injections of triamcinolone acetonide were found to potently induce a specific type of macrophage (CD163+ and FRβ+) with anti-inflammatory characteristics, such as enhanced IL-10 expression. eur.nlresearchgate.net
Studies in Ocular Disease Models (e.g., Uveitis, Proliferative Vitreoretinopathy, Retinal Neovascularization)
Triamcinolone acetonide has been extensively evaluated in animal models of various ocular diseases.
Uveitis:
In a rabbit model of chronic uveitis induced by Mycobacterium tuberculosis antigen, a single intravitreal injection of 2 mg of triamcinolone acetonide significantly reduced inflammation in both the anterior chamber and the vitreous over a 10-week study period. iris-pharma.com A porcine model of acute posterior uveitis induced by lipopolysaccharide also demonstrated the efficacy of triamcinolone acetonide. arvojournals.org Suprachoroidal injections of both 0.2 mg and 2.0 mg of triamcinolone acetonide were as effective as a 2.0 mg intravitreal injection in reducing inflammation. arvojournals.orgnih.gov Notably, the lower dose of 0.2 mg was effective when delivered to the suprachoroidal space but not when injected intravitreally. arvojournals.org A rat model of experimental autoimmune uveitis showed that a supramolecular hydrogel of triamcinolone acetonide could inhibit ocular inflammation, although with a decreased efficacy compared to a commercial suspension. rsc.org
Proliferative Vitreoretinopathy (PVR):
In a refined rabbit model of PVR, where fibroblasts are injected over the retinal surface, a 2 mg intravitreal dose of triamcinolone acetonide reduced the incidence of retinal detachment from 90% to 56%. nih.govspringermedizin.de This effect was less pronounced than in older models with an intact vitreous. springermedizin.de The same study noted that higher doses did not provide additional benefit in reducing retinal detachment but did significantly inhibit neovascularization. nih.gov Another study in a rabbit PVR model found that concurrent intravitreal injection of triamcinolone acetonide with fibroblasts reduced retinal detachment from 93% to 75% after 28 days. springermedizin.de
Retinal Neovascularization:
In a mouse model of retinopathy of prematurity (ROP), intravitreal triamcinolone acetonide was shown to inhibit retinal neovascularization. arvojournals.org Treated eyes had a significantly lower number of neovascular nuclei extending into the vitreous compared to control eyes (5.3 ± 2.4 vs. 18.1 ± 13.2). arvojournals.org The retinal vessels in treated eyes were also less tortuous and engorged. arvojournals.org Another study using the ROP mouse model confirmed that triamcinolone acetonide suppresses endothelial cell proliferation, with no significant difference in efficacy between 20 µg and 40 µg doses. nih.gov
In a rat model of oxygen-induced retinopathy, intravitreal triamcinolone acetonide dose-dependently reduced neovascularization and retinal vascularization, which was associated with a reduction in insulin-like growth factor-1 receptor phosphorylation. nih.gov A rabbit model of sustained retinal neovascularization induced by DL-alpha-aminoadipic acid showed that triamcinolone acetonide partially suppressed vascular leak, but had minimal effect on the regression of pathological vasculature. arvojournals.org In a mouse model of laser-induced choroidal neovascularization, intravitreal triamcinolone acetonide restored the reduced b-wave of the electroretinogram and decreased the mean area of neovascularization, an effect linked to the improvement of tissue hypoxia. researchgate.net
Interactive Data Table: Triamcinolone Acetonide in Animal Models of Ocular Disease
| Disease Model | Animal Model | Key Finding | Citation |
| Chronic Uveitis | Rabbit | 2 mg intravitreal injection significantly reduced inflammation. | iris-pharma.com |
| Acute Posterior Uveitis | Porcine | Suprachoroidal injection was as effective as intravitreal injection in reducing inflammation. | arvojournals.orgnih.gov |
| Proliferative Vitreoretinopathy | Rabbit | 2 mg intravitreal injection reduced retinal detachment incidence from 90% to 56%. | nih.govspringermedizin.de |
| Retinopathy of Prematurity | Mouse | Significantly decreased neovascular nuclei and improved vessel morphology. | arvojournals.org |
| Oxygen-Induced Retinopathy | Rat | Dose-dependently reduced neovascularization and retinal vascularization. | nih.gov |
| Sustained Retinal Neovascularization | Rabbit | Partially suppressed vascular leak but had minimal effect on vessel regression. | arvojournals.org |
| Laser-Induced Choroidal Neovascularization | Mouse | Suppressed neovascularization through improvement of tissue hypoxia. | researchgate.net |
Scar Formation Models in Rodents
The efficacy of triamcinolone acetonide in reducing scar formation has been investigated in rodent models.
In a study using BALB/c mice with full-thickness skin wounds, injections of triamcinolone acetonide into the wound on days 15, 30, and 45 post-operation led to a significant, dose-dependent reduction in the scar area. nih.govcellmolbiol.org Histopathological analysis using H&E staining showed improved skin structure in the treated groups. cellmolbiol.org At the molecular level, both the protein and mRNA expression of scar biomarkers, including Collagen Type I (COL1), Collagen Type III (COL3), and alpha-smooth muscle actin (α-SMA), were reduced in a dose-dependent manner in the scar tissue of mice treated with triamcinolone acetonide. nih.govcellmolbiol.org These findings indicate that triamcinolone acetonide suppresses scar formation both phenotypically and mechanistically. nih.gov Another study using a nude mouse model also demonstrated that triamcinolone acetonide suppresses keloid formation by enhancing apoptosis. mdpi.com
Reproductive Toxicology Studies in Mammalian Species
Studies in various mammalian species have demonstrated that triamcinolone acetonide, like other potent corticosteroids, exhibits teratogenic effects when administered during pregnancy. fda.govmedsafe.govt.nz These effects are dose-dependent and vary across species. fda.govnps.org.au
In rats and rabbits, dose-related teratogenic effects observed after subcutaneous, intramuscular, or inhalation administration included cleft palate, internal hydrocephaly, and axial skeletal defects at doses of 20 μg/kg/day or higher. medsafe.govt.nznps.org.au A study in pregnant rats identified day 13 of gestation as the most sensitive period for the induction of cleft palate by triamcinolone acetonide. nih.gov In this study, the ED50 for inducing cleft palate was 1.1 mg/kg. nih.gov Other developmental issues noted in rats included umbilical hernias, increased fetal resorptions, and fetal death. nps.org.aunih.gov
Monkeys have also been shown to be susceptible to the teratogenic effects of triamcinolone acetonide. fda.gov In rhesus macaques treated with 2.5 mg/kg between gestational days 20 and 50, a high rate of fetal loss (71%) was observed, with recovered fetuses showing encephalocele or meningocele. nih.gov Lower doses in monkeys resulted in minor cranial skeletal abnormalities. nih.gov In another study, teratogenic effects in monkeys, predominantly CNS and/or cranial malformations, were seen at doses of 500 μg/kg/day or higher. medsafe.govt.nznps.org.au
Regarding fertility, oral administration of triamcinolone acetonide at doses up to 15.0 microgram/kg/day did not adversely affect fertility in male or female rats. nps.org.au However, developmental toxicity, including increased fetal resorptions and stillbirths, as well as decreased pup body weight and survival, was observed at oral doses of 5.0 microgram/kg/day and higher. nps.org.au Dystocia and prolonged delivery were also noted at doses of 8.0 microgram/kg/day and above. nps.org.au
Table 1: Summary of Reproductive Toxicology Findings for Triamcinolone Acetonide in Mammalian Species
| Species | Route of Administration | Key Findings | Reference(s) |
|---|---|---|---|
| Rat | Intramuscular | Cleft palate (ED50: 1.1 mg/kg on day 13), umbilical hernias, fetal resorption, fetal death. nih.gov | nih.gov |
| Rat | Oral | No effect on fertility up to 15.0 µg/kg/day. Developmental toxicity (fetal resorption, stillbirths, decreased pup weight) at ≥ 5.0 µg/kg/day. nps.org.au | nps.org.au |
| Rat & Rabbit | Subcutaneous, Intramuscular, Inhalation | Cleft palate, internal hydrocephaly, axial skeletal defects at ≥ 20 µg/kg/day. medsafe.govt.nznps.org.au | medsafe.govt.nznps.org.au |
| Rhesus Monkey | N/A | 71% fetal loss at 2.5 mg/kg. Encephalocele or meningocele in recovered fetuses. Minor cranial skeletal abnormalities at lower doses. nih.gov | nih.gov |
| Monkey | N/A | Predominantly CNS and/or cranial malformations at ≥ 500 µg/kg/day. medsafe.govt.nznps.org.au | medsafe.govt.nznps.org.au |
Pharmacokinetic and Biodistribution Studies in Animal Systems
Vitreous Humor Clearance and Systemic Absorption in Animal Models
Pharmacokinetic studies following intravitreal administration of triamcinolone acetonide in animal models, primarily rabbits, have demonstrated its clearance from the vitreous humor. fda.gov The half-life of triamcinolone acetonide in the rabbit vitreous has been shown to be dose-dependent. researchgate.neteyeco.com.au For a 4 mg intravitreal injection, the half-life was reported to be approximately 23 to 24 days. researchgate.neteyeco.com.au When the dose was increased to 8 mg or 16 mg, the half-life extended to 34 days and 39 days, respectively. researchgate.neteyeco.com.au
Following intravitreal injection in rabbits, high concentrations of triamcinolone acetonide are found in the vitreous humor and retina. fda.gov Systemic absorption following intravitreal administration appears to be low. fda.gov In one study with New Zealand White rabbits, systemic exposure to triamcinolone acetonide following intravitreal injection was minimal, at 0.004% or less of the peak vitreous concentrations. fda.gov Another study in rabbits that received a 4 mg intravitreal injection found that plasma levels of the drug peaked at 4.22 ng/mL on day one and were undetectable by day 63. arvojournals.org Similarly, in a study with horses receiving up to 40 mg of intravitreal triamcinolone acetonide, the drug was not detected in plasma samples. nih.gov
The clearance of substances from the vitreous is influenced by various factors. For large, slowly diffusing materials like triamcinolone acetonide, clearance can be affected by intraocular pressure. researchgate.net
Table 2: Vitreous Humor Half-Life of Triamcinolone Acetonide in Rabbits
| Dose | Vitreous Half-Life (days) | Reference(s) |
|---|---|---|
| 4 mg | 23 - 24 | researchgate.neteyeco.com.au |
| 8 mg | 34 | researchgate.net |
| 16 mg | 39 | eyeco.com.au |
Tissue-Specific Distribution (e.g., Choroid, Retina, RPE)
The distribution of triamcinolone acetonide to specific ocular tissues is highly dependent on the route of administration.
Following intravitreal injection in rabbits, triamcinolone acetonide distributes to various ocular tissues. One study reported mean residence times of 27.7 days in the vitreous humor, 35.8 days in the crystalline lens, and 20.0 days in the aqueous humor. nih.gov After intravitreal injection, the drug has been detected in the retina/choroid for up to 56 days. nih.gov
Suprachoroidal injection offers a more targeted delivery to the posterior segment of the eye. researchgate.net In rabbit models, suprachoroidal administration of a 4 mg triamcinolone acetonide suspension resulted in high and sustained levels in the sclera, choroid, and retina, with limited exposure to the anterior segment. arvojournals.orgnih.gov One study found that 30 minutes after suprachoroidal injection, 82.5% of the recovered drug was in the choroid and 17.5% in the sclera, with no detectable levels in the retina or vitreous at that early time point. arvojournals.org Over a 120-day period, the distribution shifted, with the majority of the drug remaining in the choroid (70.3%), followed by the sclera (18.5%), retina (6.0%), and vitreous (4.7%). arvojournals.org This route of administration leads to significantly higher exposure in the retinal pigment epithelium-choroid-sclera (approximately 12-fold higher) and comparable exposure in the retina when compared to intravitreal injection. nih.gov Conversely, suprachoroidal delivery results in substantially lower exposure to the lens, iris-ciliary body, and vitreous humor. nih.gov
Following subconjunctival injection in rats, the distribution to posterior ocular tissues follows the order of choroid-RPE ≥ sclera > retina > vitreous. nih.gov The lipophilic nature of triamcinolone acetonide contributes to its preferential accumulation in the choroid-RPE due to melanin (B1238610) binding. nih.gov
Table 3: Ocular Tissue Distribution of Triamcinolone Acetonide in Rabbits After Suprachoroidal Injection (4 mg)
| Time Point | Choroid (%) | Sclera (%) | Retina (%) | Vitreous (%) | Reference(s) |
|---|---|---|---|---|---|
| 30 minutes | 82.5 | 17.5 | 0 | 0 | arvojournals.org |
| 120 days | 70.3 | 18.5 | 6.0 | 4.7 | arvojournals.org |
Advanced Drug Delivery System Research
Nanocarrier-Based Delivery Strategies
Nanocarriers offer a promising approach to enhance the bioavailability, target specificity, and sustained release of triamcinolone (B434) acetonide. These systems facilitate improved drug penetration across biological barriers and can reduce the frequency of administration.
Lipid Nanocarriers (e.g., Nanostructured Lipid Carriers, Liposomes, Lipid Nanocapsules)
Lipid nanocarriers are increasingly explored for TA delivery due to their biocompatibility and ability to encapsulate both hydrophilic and hydrophobic molecules.
Nanostructured Lipid Carriers (NLCs): NLCs are second-generation lipid nanoparticles designed to overcome the limitations of solid lipid nanoparticles (SLNs), such as low drug entrapment efficiency and aggregation risks mdpi.com. TA-loaded NLCs have been developed for various applications, including buccal and ocular delivery. For instance, research has shown that TA-loaded NLCs, composed of solid lipids (e.g., spermaceti, glyceryl monostearate) and liquid lipids (e.g., soybean oil, Capmul MCM C8), can achieve high encapsulation efficiencies (typically >80%) and sustained drug release mdpi.cominnovareacademics.inmdpi.com. Studies indicate that NLCs with particle sizes around 100-200 nm can provide sustained TA release over 24 hours and enhance transcorneal permeation mdpi.commdpi.comnih.gov. In buccal delivery, TA-loaded NLCs in mucoadhesive films demonstrated superior drug release and permeation compared to pastes and emulsion-loaded films mdpi.com.
Table 1: Characteristics of Triamcinolone Acetonide-Loaded Nanostructured Lipid Carriers (NLCs) in Research
| Lipid Components | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Release Profile | Application | Reference |
|---|---|---|---|---|---|---|
| Spermaceti, Soybean oil, Tween 80 | <200 (~100) mdpi.com | Negative (-5.91 to -20.83) mdpi.com | >80 mdpi.com | Higuchi model, sustained mdpi.com | Buccal mdpi.com | mdpi.com |
| Glyceryl monostearate, Capmul MCM C8, PVA | 286.1 innovareacademics.in | -21.9 innovareacademics.in | 86.19 innovareacademics.in | Sustained up to 8h (88.84% at 8h) innovareacademics.in | General topical innovareacademics.in | innovareacademics.in |
Liposomes: Liposomes are versatile vesicular systems capable of encapsulating both hydrophilic and hydrophobic drugs. For triamcinolone acetonide, liposome (B1194612) formulations have shown significant potential, particularly for ocular delivery to the posterior segment. For example, a topical ophthalmic TA-loaded liposome formulation (TALF) was designed to deliver TA to the posterior segment of the eye via ocular surface instillation. This formulation demonstrated the ability to cross the cornea and deliver TA to the vitreous body and retina, with peak concentrations observed at 12 hours (32.6 ± 10.2 ng/g in vitreous humor and 252.1 ± 90.0 ng/g in retina) mdpi.com. Chitosan-coated liposomes encapsulating TA (TA-CHL) have also been developed, exhibiting high entrapment efficiency (90.66 ± 3.21%) and a sustained release profile. Preclinical studies in a laser-induced retinal edema rat model showed that TA-CHL eye drops provided long-lasting therapeutic effects mdpi.comtandfonline.com. These systems have also shown penetration through the corneal mucosal barrier and drug accumulation in the vitreous body in rat models mdpi.com.
Lipid Nanocapsules (LNCs): LNCs are composed of an oily liquid core surrounded by a polymer layer, offering versatility as drug delivery systems. TA-loaded lipid nanocapsules (TA-LNCs) have been successfully prepared for ophthalmic applications, showing high encapsulation efficiency (>98%) and mean particle sizes typically below 50 nm researchgate.netresearchgate.net. In vitro studies demonstrated that TA-LNCs exhibited high anti-inflammatory activity, effectively reducing interleukin-6 (IL-6) secretion at non-toxic concentrations in human corneal epithelial cells mdpi.comresearchgate.net. In vivo studies in an endotoxin-induced uveitis (EIU) rabbit model revealed significant attenuation of clinical signs of inflammatory response with TA-LNCs researchgate.net. Hybrid LNCs have also been developed to co-load TA in the inner core and a therapeutic monoclonal antibody like bevacizumab on the surface, aiming to improve ocular therapy for conditions involving inflammation and neovascularization sci-hub.se.
Polymer-Based Nanoparticles (e.g., mPEG-PLGA, PLA-Chitosan, PLGA-Chitosan)
Polymer-based nanoparticles offer controlled and sustained release characteristics for triamcinolone acetonide, particularly for targeting specific tissues.
PLGA-Chitosan Nanoparticles: Poly(lactic-co-glycolic acid) (PLGA) is a widely used biodegradable polymer due to its biocompatibility and ability to provide controlled drug release through hydrolysis tandfonline.com. To enhance drug retention and bioavailability, PLGA nanoparticles encapsulating TA have been surface-modified with chitosan (B1678972). Chitosan is a cationic polymer that can improve mucoadhesion and cellular uptake tandfonline.commdpi.comnih.gov. TA-loaded chitosan-coated PLGA nanoparticles (TA-PLC NPs) have been fabricated using oil-in-water emulsion techniques. These nanoparticles typically exhibit particle diameters ranging from 334 ± 67.95 nm to 386 ± 15.14 nm with good polydispersity indices (0.09-0.15) and positive zeta potential values (+26 to +33 mV), indicating successful chitosan coating mdpi.comnih.govnih.gov.
Table 2: Performance of Triamcinolone Acetonide-Loaded PLGA-Chitosan Nanoparticles in Rabbit Models
| Formulation | Drug Release Control | Pharmacokinetics in Aqueous Humor (Rabbit) | Anti-inflammatory Activity (HCE cells) | Ocular Clarity (%AHT) | Reference |
|---|
Studies have shown that TA-PLC NPs encapsulate 55-57% of TA and display a controlled release profile, reaching a plateau in 27 hours, or even up to 100 hours tandfonline.commdpi.comnih.govnih.govresearchgate.net. In rabbit models, TA-PLC NPs exhibited significantly higher and more sustained concentrations of TA in the aqueous humor compared to free TA, with concentrations maintained for up to 24 hours after administration tandfonline.comnih.govresearchgate.netmdpi.com. These formulations also demonstrated excellent anti-inflammatory activity against human corneal epithelial cells by significantly reducing interleukin-6 secretion tandfonline.comresearchgate.net. Furthermore, in rabbit models, TA-PLC NPs alleviated inflammatory signs and improved aqueous humor transparency, indicating a reduction in anterior chamber fogginess tandfonline.comresearchgate.netresearchgate.net.
Other Polymer-Based Systems: Research also includes polymeric micelles for ocular delivery of TA, prepared from materials like poly(ethylene glycol)-block-poly(ε-caprolactone) (PEG-b-PCL) and poly(ethylene glycol)-block-poly(lactic acid) (PEG-b-PLA) tandfonline.com. These micelles are evaluated for particle size, drug loading capacity, and drug release kinetics. Furthermore, sustained-release polymeric matrix films using polyethylene (B3416737) oxide (PEO) have been developed for ocular delivery, showing significantly higher TA levels in the anterior and posterior segments of the eye in albino rabbits compared to TA suspensions mdpi.com.
Nanoemulsions and Nanocapsules
Nanoemulsions and nanocapsules represent additional nanocarrier systems investigated for triamcinolone acetonide delivery.
Nanoemulsions (NEs): NEs are oil-in-water systems that can improve the bioavailability of poorly water-soluble drugs like TA. Customized cationic oil-in-water nanoemulsions loading TA have been developed, exhibiting high positive surface charge to favor corneal penetration and particle sizes below 300 nm mdpi.comnih.gov. These formulations have shown high encapsulation efficiency (around 90%) and stability at 4°C for several months mdpi.comnih.govresearchgate.netlatamjpharm.org. While nanoemulsions typically demonstrate a relatively fast release rate, their reservoir structure can still provide an adequate TA release on the eye surface for topical ophthalmic administration researchgate.netlatamjpharm.org. Research also indicates that these cationic nanoemulsions can ameliorate ocular inflammation in rabbit models and show antiangiogenic activity nih.gov.
Nanocapsules: Triamcinolone acetonide nanocapsules have been prepared by interfacial polymerization, where a polymer coating surrounds oil droplets. Studies focus on the effect of monomer and oil concentration on parameters like size and encapsulation efficiency, as well as in vitro drug release profiles tandfonline.com.
Formulation Development for Sustained and Controlled Release
A key objective in TA drug delivery research is to achieve sustained and controlled release, minimizing administration frequency and maintaining therapeutic concentrations over extended periods.
Polymeric Films and Gels: Besides the nanocarrier systems, various polymeric matrices are being explored. For instance, an episcleral drug film made of biodegradable poly(L-lactide)-co-poly(ε-caprolactone) has been developed to deliver TA in a controlled manner for at least 6 months, showing promise for treating proliferative vitreoretinopathy nih.gov. Thermoreversible gels incorporating TA-loaded PLGA nanoparticles have also been designed to provide sustained VEGF inhibition and drug release for up to 10 days, with no initial burst release researchgate.net. Mucoadhesive buccal gels containing TA-loaded nanostructured lipid carriers have been developed to provide sustained drug release compared to drug suspensions ijper.org.
Niosomes: Niosomes, vesicular delivery systems made of synthetic surfactants and cholesterol, are being investigated as an alternative to liposomes. TA-loaded niosomes have been developed to achieve sustained release over 48 hours and showed potential for topical anti-inflammatory applications. The optimized niosomal formulations were found to be physically and chemically stable, with optimal storage conditions at 4°C wisdomlib.org.
Nanocrystals: Triamcinolone acetonide nanocrystals (TA-NC) are being developed to improve ocular corticosteroid therapy by overcoming poor aqueous solubility. Self-dispersible TA-NC prepared by bead milling and spray-drying showed an average particle size of 257 ± 30 nm and stability for 120 days at 25°C. In vivo studies in an EIU rabbit model demonstrated that TA-NC alleviated inflammatory responses in the anterior chamber and iris mdpi.com.
In situ Gelling Systems: A dual responsive in situ gelling system loaded with TA, utilizing reacted tamarind seed xyloglucan (B1166014) (thermoresponsive) and kappa-carrageenan (ion-sensitive) polymers, demonstrated significantly higher and sustained vitreous humor exposure in rabbits compared to a cyclodextrin-based aqueous suspension mdpi.com.
Alternative Administration Routes in Research Models
Research into advanced delivery systems for triamcinolone acetonide often explores non-invasive or less invasive administration routes to improve patient compliance and reduce complications associated with traditional methods like intravitreal injections.
Topical Ocular Delivery Systems for Posterior Segment Targeting
A significant focus of TA delivery research is on achieving effective drug concentrations in the posterior segment of the eye via topical administration, bypassing the need for intravitreal injections, which carry risks such as infection and retinal detachment mdpi.com.
Liposome-based Eye Drops: Topical liposomes are considered a promising strategy for posterior ocular segment TA delivery. Chitosan-coated liposomes encapsulating TA (TA-CHL) have been formulated as eye drops to deliver the steroid to the posterior segment. These systems have demonstrated high entrapment efficiency, sustained release, excellent physical stability, and no significant toxicity to ocular tissues in preclinical studies mdpi.commdpi.comtandfonline.com. In vivo studies in rabbits confirmed the ability of TA-CHL eye drops to penetrate the corneal mucosal barrier and accumulate in the vitreous body, resulting in long-lasting therapeutic effects in models of retinal edema mdpi.comtandfonline.com. A topical ophthalmic TA-loaded liposome formulation (TALF) also showed successful transport of TA into the vitreous body and retina in rabbits, with peak concentrations at 12 hours after instillation mdpi.com.
Nanostructured Lipid Carriers (NLCs) and Emulsomes: NLCs have also been investigated for topical ocular instillation. In vivo tests in mice with fluorescently labeled NLCs revealed their ability to deliver lipophilic actives to the posterior segment of the eye via both corneal and non-corneal pathways nih.gov. Similarly, TA-loaded emulsomes, a novel lipid-based carrier, have been formulated for non-invasive topical delivery to the posterior segment of the eye. In vivo studies in mice demonstrated strong fluorescence in the inner and outer plexiform layers of the retina after topical instillation, confirming drug delivery to the posterior segment nih.gov.
Polymer Nanoparticles: Topically applied polymeric nanoparticulate systems, such as chitosan-coated PLGA nanoparticles, are being developed for extended drug release to treat posterior segment eye diseases. These systems aim to prolong mucoadhesion and improve the bioavailability of TA in ocular tissues mdpi.comnih.govnih.govmdpi.com. Pharmacokinetic studies in albino rabbits showed that TA-loaded PLGA-chitosan nanoparticles, administered topically, resulted in significantly higher and more sustained TA concentrations in the aqueous humor compared to free TA suspensions tandfonline.comnih.govmdpi.com.
Pulmonary Delivery Systems (e.g., Dry Powder Inhalers)
Pulmonary delivery offers a direct route for TAA to the lungs, making it an attractive option for managing respiratory conditions such as asthma. Dry powder inhalers (DPIs) are a key focus in this area due to their ability to deliver drugs as fine particles directly to the respiratory tract dergipark.org.tr.
Studies have explored the development of TAA-loaded DPI formulations using biodegradable polymers like poly(lactide-co-glycolic acid) (PLGA) dergipark.org.trdergipark.org.trtrdizin.gov.tr. For instance, formulations of TAA loaded into PLGA microparticles, prepared via an emulsion-solvent evaporation method followed by spray drying with excipients like mannitol (B672) and leucine, have demonstrated suitable aerodynamic properties for lung administration dergipark.org.trdergipark.org.trtrdizin.gov.tr. These formulations typically exhibit spherical shapes with particle sizes (D50) ranging between 2.7-3.1 µm, which is within the optimal range (1-5 µm) for deep lung deposition dergipark.org.trdergipark.org.trmdpi.com. Furthermore, these PLGA-based DPI formulations often show a negative surface charge, which can facilitate their advancement to the deep lung region by repelling the negatively charged mucin in the respiratory system dergipark.org.tr.
Another approach involves developing additive-free TAA microspheres through spray drying. These microspheres, with optimal physical properties such as a diameter of 2.24 ± 0.27 µm and good flowability (Carr's index = 19 ± 0.01), have shown promising results for pulmonary delivery mdpi.comresearchgate.net. Pharmacokinetic studies in rats revealed that TAA concentrations remained at therapeutic levels in lung tissues for at least 24 hours after pulmonary administration, suggesting potential for sustained drug residency in the lungs mdpi.comresearchgate.net.
The integration of spacers in metered-dose inhalers (MDIs) has also been studied to improve TAA deposition. Research indicates that using an inhalation spacer can significantly enhance the deposition of TAA in target airway regions by a factor of 2–5, while simultaneously reducing deposition in the oropharyngeal region by approximately 40% snmjournals.org.
Here is a summary of research findings on Triamcinolone Acetonide (TAA) in Pulmonary Delivery Systems:
| Formulation Type | Key Characteristics | Particle Size (µm) | Key Findings | References |
| PLGA DPI | Spherical shape, negative charge | 2.7-3.1 (D50) | Suitable aerodynamic properties for lung targeting; in vitro release decreased with increased PLGA concentration; no special chemical interaction observed dergipark.org.trdergipark.org.tr. | dergipark.org.trdergipark.org.trtrdizin.gov.tr |
| Additive-free Spray-Dried Microspheres | Spherical morphology, good flowability | 2.24 ± 0.27 | Sustained therapeutic concentrations in rat lung tissues for at least 24 hours; optimal for deposition in pulmonary tract mdpi.comresearchgate.net. | mdpi.comresearchgate.net |
| MDI with Spacer | Enhances distal lung deposition | Not directly measured for MDI, but deposition improved | Increased deposition in target airway regions (2-5 fold); reduced oral deposition (40%) snmjournals.org. | snmjournals.org |
Transdermal Delivery Systems (e.g., Iontophoresis)
Transdermal delivery offers a non-invasive route for TAA, particularly for localized inflammatory conditions. However, the skin's barrier properties often limit drug penetration. Advanced techniques like iontophoresis can enhance the transdermal absorption of TAA nih.gov.
Iontophoresis involves the application of a small electrical current to facilitate the movement of charged drug molecules across the skin. Studies using iontophoretic transdermal delivery of TAA in hairless rats have shown that the amount of TAA delivered to skin tissues increased consistently over time nih.gov. Notably, TAA was retained in the local skin tissues for approximately 24 hours after a 30-minute iontophoresis session, even after the drug electrode was removed nih.gov. This suggests that iontophoresis, especially when employing organic solvents as drug vehicles, can effectively increase the transdermal absorption of compounds with limited aqueous solubility, such as TAA nih.gov.
Furthermore, research into Triamcinolone Acetonide-loaded lipid nanoparticles (TAA-LNPs) for transdermal administration has demonstrated improved permeation and safety for treating conditions like hypertrophic scars researchgate.netdovepress.com. TAA-LNPs, prepared with biocompatible and biodegradable poly(lactic-co-glycolic acid) (PLGA) as a carrier, exhibited enhanced penetration into scar tissue researchgate.netdovepress.com. In vitro scar tissue permeability tests showed that TAA-LNPs achieved two-fold higher penetration compared to common liposomes and 40-fold higher compared to commercial suspensions researchgate.net. These nanoparticles, typically uniform and round, had an average size of 232.2 ± 8.2 nm and a negative zeta potential of -42.16 mV, with high encapsulation efficiency (85.24%) researchgate.net. The increased penetration of TAA via LNPs allowed the drug to reach effective inhibitory concentrations, preventing excessive scar hyperplasia without irritating intact or damaged skin researchgate.netdovepress.com.
Biocompatibility and Stability Considerations in Novel Formulations
The development of novel TAA formulations necessitates careful consideration of biocompatibility and stability to ensure their safety, efficacy, and shelf life mdpi.com.
For pulmonary delivery, TAA-loaded PLGA DPI formulations have shown no special chemical interactions, as confirmed by FT-IR analysis, indicating good compatibility between the drug and the polymer excipients dergipark.org.trdergipark.org.trtrdizin.gov.tr. The stability of these DPI formulations, especially concerning their aerodynamic properties, is crucial for effective lung targeting dergipark.org.trdergipark.org.tr.
In transdermal and ocular delivery systems, the biocompatibility of carriers like lipid nanoparticles and chitosan-coated PLGA nanoparticles with biological tissues is paramount mdpi.comresearchgate.netmdpi.comtandfonline.commdpi.commdpi.com. Triamcinolone Acetonide-loaded chitosan-coated liposomes (TA-CHL) developed for ocular delivery exhibited excellent physical stability and no significant toxicity on the cornea, conjunctiva, or retina tandfonline.com. Similarly, chitosan-coated PLGA nanoparticles encapsulating TAA, intended for sustained ocular drug delivery, showed good compatibility with blood and tissues mdpi.commdpi.com. These nanoparticles, with particle diameters ranging from 334 ± 67.95 to 386 ± 15.14 nm and positive zeta potential values (between +26 and +33 mV), demonstrated enhanced thermal stability of the encapsulated drug and polymers mdpi.com.
Nanocrystals of TAA (TA-NC) prepared by bead milling and spray drying for ocular administration exhibited an average particle size of 257 ± 30 nm and a zeta potential of -25 ± 3 mV, which remained stable for 120 days at 25 °C mdpi.com. These nanocrystals also showed uniform spherical morphology and no apparent chemical or crystallinity changes, further confirming their stability mdpi.com. In vivo studies confirmed their non-toxicity upon subconjunctival administration in rabbits and their effectiveness in alleviating inflammatory responses without causing ocular damage mdpi.com.
Advanced drug delivery systems for TAA, such as cationic nanostructured lipid carriers (NLCs) and mPEG-PLGA nanoparticles, are designed to release the drug slowly and sustainably while maintaining non-toxicity and non-irritancy mdpi.com. For example, TAA-loaded NLCs released the drug sustainably over 24 hours and were effective in reducing cellular inflammation, while mPEG-PLGA nanoparticles were capable of releasing TAA for at least 45 days and showed excellent anti-inflammatory activity mdpi.com. These findings underscore the importance of material selection and formulation design in achieving long-term stability and biocompatibility for TAA in novel drug delivery systems.
Structure Activity Relationship Sar Studies
Structural Modifications and Glucocorticoid Activity
The inherent glucocorticoid activity of corticosteroids, including triamcinolone (B434) acetonide, relies on a core steroid structure. Key structural features essential for this activity include the hydroxyl (OH) group at the C11 position, a double bond at the C4-5 position, and a ketone moiety at C3. wikipedia.orgnih.gov Triamcinolone, the parent compound of triamcinolone acetonide, is a C21-steroid hormone characterized by four hydroxyl substituents at positions 11β, 16α, 17α, and 21, alongside a fluoro substituent at position 9. nih.gov
Several structural modifications significantly enhance glucocorticoid potency:
Fluorination: The introduction of a fluorine atom at C6 and C9 positions, as seen in triamcinolone acetonide, markedly increases the compound's potency. Simultaneous halogenation at both carbons can lead to the highest potency. wikipedia.orgnih.gov The 9-fluoro substituent also increases the steroid's affinity for the glucocorticoid receptor. nih.gov
C1-C2 Double Bond: The presence of a double bond at the C1-C2 position, characteristic of triamcinolone and related topical agents like betamethasone (B1666872), enhances glucocorticoid activity and reduces the rate of metabolism. wikipedia.orgnih.gov
Esterification: Esterification at the 17- and 21-C positions can augment the intrinsic potency of topical corticosteroids by increasing lipophilicity, which in turn improves skin penetrability. wikipedia.org
Triamcinolone acetonide demonstrates significantly higher potency compared to other corticosteroids, highlighting the impact of its specific structural characteristics. scribd.comfishersci.no
Table 1: Relative Potency Comparison of Triamcinolone Acetonide
| Compound | Relative Potency (vs. Cortisol) | Relative Potency (vs. Prednisone) | Source |
| Cortisol | 1 | - | scribd.com |
| Prednisone (B1679067) | - | 1 | scribd.com |
| Triamcinolone Acetonide | ~5x | ~8x | scribd.comfishersci.no |
Role of the Acetonide Moiety in Pharmacological Properties
The defining structural modification in triamcinolone acetonide is the acetonide moiety, specifically formed as a 16,17-acetonide from the hydroxyl groups at these positions. nih.gov This moiety plays a pivotal role in shaping the pharmacological properties of the compound, primarily by influencing its lipophilicity, receptor binding, and tissue penetrability.
The addition of the acetonide group significantly enhances the penetrability and percutaneous absorption of the steroid. wikipedia.org This increased lipophilicity, due to the acetonide group, affects the compound's distribution and efficacy within the body, allowing it to readily permeate biological barriers. wikipedia.orgwikipedia.orgwikidata.org For instance, fluocinolone (B42009) acetonide's water solubility is considerably lower (only 4%) than dexamethasone's, largely attributed to the presence of the acetonide group. mims.com Similarly, triamcinolone acetonide exhibits low water solubility compared to its parent compound, triamcinolone. wikidata.orgmims.com
Beyond enhancing permeability, the bulky hydrophobic C-17 acetonide moiety is critical for the increased affinity and stability of triamcinolone acetonide for the glucocorticoid receptor (GR) ligand-binding domain (LBD). nih.govresearchgate.net This group generates additional contacts within the receptor binding pocket and causes a repositioning of the H6-H7 loop, leading to a more constricted pocket and enhanced thermal stability of the LBD. nih.govresearchgate.net While the acetonide group is crucial for these properties, studies suggest that hydrolytic cleavage of this group is not a significant metabolic pathway. nih.gov
Table 2: Solubility Comparison of Corticosteroids
| Compound | Water Solubility (mg/mL) | Source |
| Prednisolone (B192156) | 0.243 | mims.com |
| Dexamethasone (B1670325) | 0.16 | mims.com |
| Fluocinolone Acetonide | 0.05 | mims.com |
| Triamcinolone Acetonide | 0.021 | mims.com |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational approach that correlates the chemical structure of compounds with their biological activities using mathematical models. For corticosteroids like triamcinolone acetonide, QSAR studies aim to establish predictive relationships between molecular properties and their pharmacological effects. mims.com
QSAR and Quantitative Structure-Pharmacokinetic/Pharmacodynamic Relationship (QSPKR) models have been successfully developed for a range of corticosteroids, including triamcinolone acetonide. These models predict various pharmacokinetic and pharmacodynamic parameters, such as relative receptor affinity, systemic clearance, volume of distribution, fraction unbound in plasma, and oral absorption. mims.com
The development of these models typically involves:
Molecular Descriptors: Generating molecular and submolecular descriptors using computational programs like SYBYL and KowWin. mims.com
Statistical Analysis: Employing multiple linear regression analysis with automatic forward step-wise inclusion algorithms to construct the QSAR/QSPKR models. mims.com
These studies have shown strong correlations between structural descriptors and biological activities, with R² values ranging from 0.841 to 0.977. mims.com The predictive performance of these models, validated using methods like the leave-one-out approach, also demonstrates good accuracy, with Q² values ranging from 0.715 to 0.912. mims.com QSAR analysis has been applied to predict the rapid cortisol suppressive effects of triamcinolone acetonide. mims.com Furthermore, QSAR modeling provides insights into the activity-dependent structural descriptors and can aid in predicting effective doses and potential toxicity ranges for new chemical entities.
Table 3: QSAR Model Performance Metrics for Corticosteroids
| Parameter Predicted | R² (Correlation Coefficient) | Q² (Predictive Performance) | Source |
| Relative Receptor Affinity | 0.841 - 0.977 | 0.715 - 0.912 | mims.com |
| Systemic Clearance | 0.841 - 0.977 | 0.715 - 0.912 | mims.com |
| Volume of Distribution | 0.841 - 0.977 | 0.715 - 0.912 | mims.com |
| Fraction Unbound in Plasma | 0.841 - 0.977 | 0.715 - 0.912 | mims.com |
| Percent of Oral Absorption | 0.841 - 0.977 | 0.715 - 0.912 | mims.com |
Correlation between Chemical Structure and Biological Efficacy
The biological efficacy of triamcinolone acetonide, primarily its potent anti-inflammatory and immunosuppressive actions, is directly correlated with its specific chemical structure. wikipedia.orgguidetopharmacology.orguni.lu The strategic structural modifications present in triamcinolone acetonide optimize its interaction with the glucocorticoid receptor (GR). nih.govresearchgate.net
The mechanism of action involves triamcinolone acetonide binding to the cytoplasmic glucocorticoid receptor. This receptor-ligand complex then translocates into the cell nucleus, where it binds to glucocorticoid response elements in the promoter regions of target genes, modulating gene expression. wikipedia.orgnih.gov This interaction leads to a cascade of anti-inflammatory effects, including the induction of phospholipase A2 inhibitory proteins (lipocortins) and the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) expression, thereby preventing the biosynthesis of prostaglandins (B1171923) and leukotrienes. Additionally, triamcinolone acetonide inhibits the migration of macrophages and leukocytes to inflamed sites, reversing vascular dilation and permeability, which collectively reduces edema, erythema, and pruritus.
The enhanced affinity and stability for the GR LBD are largely attributed to the bulky hydrophobic C-17 acetonide moiety. nih.govresearchgate.net This moiety creates additional intramolecular contacts within the LBD and reorients the H6-H7 loop, constricting the binding pocket and increasing the stability of the receptor-ligand complex. nih.govresearchgate.net Crystal structure analyses have provided detailed insights into these interactions, showing how triamcinolone acetonide establishes key hydrogen bonding interactions with residues like Gln642, Thr739, and Asn564, further anchoring the ligand within the receptor pocket. The 9-fluoro substituent also plays a role in enhancing receptor affinity. nih.gov
The lipophilic nature conferred by the acetonide group facilitates the compound's permeation across biological membranes, which is crucial for its therapeutic efficacy, particularly in topical and intra-articular applications. wikipedia.orgwikipedia.orgwikidata.org This optimized structural design contributes to triamcinolone acetonide's superior anti-inflammatory potency and prolonged duration of effect compared to less modified corticosteroids. fishersci.noguidetopharmacology.orgmims.com
Analytical Methodologies for Characterization and Quantification
Chromatographic Techniques
Chromatographic techniques are extensively used for the separation, identification, and quantification of triamcinolone (B434) acetonide due to their high resolution and sensitivity, particularly for separating the active pharmaceutical ingredient from impurities and degradation products.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) stands as a primary analytical method for the determination of triamcinolone acetonide in pharmaceutical dosage forms and biological samples wikipedia.orgfishersci.fi. HPLC offers precision, accuracy, and sensitivity required for complex sample matrices. Many methods have been developed using HPLC for the estimation of triamcinolone acetonide in various formulations, including nasal sprays, ointments, and ampoules wikipedia.orgfishersci.fifishersci.ca. It is also employed for stability-indicating assays wikipedia.orgfishersci.no.
Reverse Phase HPLC (RP-HPLC) is a widely adopted mode for triamcinolone acetonide analysis. This technique typically utilizes non-polar stationary phases and polar mobile phases. For instance, a common setup involves a C18 column as the stationary phase mims.comguidetopharmacology.org. Mobile phase compositions often include mixtures of acetonitrile (B52724), methanol (B129727), and aqueous buffers such as 0.05 M potassium dihydrogen phosphate (B84403) (pH 3.0) or 0.05% trifluoroacetic acid in water wikipedia.orgfishersci.nonih.gov. Another reported mobile phase for RP-HPLC includes 0.5% Tri-Ethyl Amine (TEA) adjusted to pH 3.48 mixed with acetonitrile in a 50:50 ratio guidetopharmacology.org. Analysis of triamcinolone acetonide in implants based on polyurethanes has been achieved using acetonitrile/water (50:50) as the mobile phase with a C18 column mims.com.
Coupling HPLC with Photodiode Array (PDA) detection is a common practice for triamcinolone acetonide analysis, offering enhanced specificity by providing spectral information for peak identification and purity assessment wikipedia.orgnih.govnih.gov. This allows for the detection of triamcinolone acetonide even in the presence of other co-formulated drugs, impurities, and degradation products wikipedia.orgfishersci.no. Typical detection wavelengths range from 225 nm to 242 nm, based on the compound's maximum absorbance wikipedia.orgfishersci.nonih.gov. For example, a UPLC-PDA method used a detectable wavelength of 242 nm for triamcinolone acetonide, with a gradient system of 0.05% trifluoroacetic acid and acetonitrile as mobile phases nih.gov. Another study determined triamcinolone acetonide in ointment using first-derivative ultraviolet spectrophotometry and HPLC, with UV detection at 274 nm for the derivative method fishersci.fimims.com.
Various mobile phases and stationary phases have been optimized for the precise quantification of triamcinolone acetonide, often tailored to the specific sample matrix and required resolution.
Table 1: Representative HPLC Parameters for Triamcinolone Acetonide Analysis
| Mobile Phase Composition | Stationary Phase | Detection Wavelength (nm) | Linearity Range | Application | Citation |
| Acetonitrile–methanol–0.05 M potassium dihydrogen phosphate (pH 3.0) (25.0 + 15.0 + 60.0, v/v/v) | Not specified (RP-HPLC) | 225 | 0.05–30.00 µg/mL | Analysis in pharmaceutical formulation, stability-indicating | wikipedia.orgfishersci.nonih.gov |
| 0.05% trifluoroacetic acid and acetonitrile (gradient system) | ACQUITY UPLC™ BEH Shield RP18 column (1.7 μm, 100 mm x 2.1 mm I.D.) | 242 | 50–1,000 ng/mL | Quantification in skin permeation studies (low levels), dermatopharmacokinetics | nih.gov |
| 0.5% Tri-Ethyl Amine (TEA), pH 3.48 and acetonitrile (50:50) | Thermo C18 column | Not specified | 0.5-15.0 μg/mL | Bioanalytical study in human plasma | guidetopharmacology.org |
| Acetonitrile/water (50:50) | C18 column | 240 | 4.0-28.0 μg/mL | Assay in implants based on polyurethanes | mims.com |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC), particularly High-Performance Thin-Layer Chromatography (HPTLC), is also employed for the analysis of triamcinolone acetonide, especially as a stability-indicating method for its determination in the presence of impurities and degradation products wikipedia.orgfishersci.nomims.com. HPTLC offers a simpler and often more cost-effective alternative to HPLC for certain applications.
Table 2: Representative TLC Parameters for Triamcinolone Acetonide Analysis
| Stationary Phase | Mobile Phase Composition | Detection Method/Wavelength | Linearity Range | Application | Citation |
| Silica gel 60 F254 HPTLC plates | Ethyl acetate (B1210297)–tetrahydrofuran–ammonia (10.0 + 7.0 + 0.1, v/v/v) | Spectrodensitometry at 225 nm | 0.20–28.00 µ g/band | Resolution and quantification in pharmaceutical formulation, stability-indicating | wikipedia.orgfishersci.nonih.gov |
Spectroscopic and Spectrometric Approaches
Spectroscopic and spectrometric methods play a vital role in the characterization and quantification of triamcinolone acetonide, offering insights into its molecular structure, purity, and concentration.
Ultraviolet-Visible (UV-Vis) Spectrophotometry is a widely used technique for the quantification of triamcinolone acetonide due to its characteristic absorbance in the UV region. Various spectrophotometric methods have been developed for its estimation in pharmaceutical formulations, including nasal sprays, tablets, ointments, and creams fishersci.fifishersci.caguidetopharmacology.org. Common detection wavelengths for triamcinolone acetonide include 230 nm (pH-independent), 238 nm, 240 nm, and 274 nm fishersci.fimims.comguidetopharmacology.org. First-derivative UV spectrophotometry has been used to eliminate interference from ointment excipients, with determination at 274 nm fishersci.fimims.com. Colorimetric reactions, such as the blue tetrazolium method, have also been employed for quantitative analysis in nasal spray dosage forms fishersci.camims.com.
Table 3: Representative UV-Vis Spectrophotometric Parameters for Triamcinolone Acetonide Analysis
| Detection Wavelength (nm) | Linearity Range | Application | Citation |
| 230 | 3–18 µg/mL | Estimation in nasal spray formulations (pH-independent) | guidetopharmacology.org |
| 238 | 3–9 µg/mL | Estimation in solid dosage form | guidetopharmacology.org |
| 240 | 10–50 µg/mL | Determination in dissolution media for injectable suspension | guidetopharmacology.org |
| 274 (first-derivative) | Not specified (correlation coefficient 0.9999) | Determination in ointment, excipient interference eliminated | fishersci.fimims.com |
| 10–40 µg/mL (using blue tetrazolium reaction) | 10–40 µg/mL | Quantitative analysis in nasal spray dosage form | fishersci.camims.com |
Infrared (IR) Spectroscopy , specifically Fourier Transform Infrared (FT-IR) Spectroscopy, is valuable for the structural characterization of triamcinolone acetonide. It helps in confirming the presence of characteristic functional groups and is used to evaluate physicochemical properties, including interactions between triamcinolone acetonide and excipients in formulations, such as in drug-loaded microspheres researchgate.net. IR analysis can also be used for the comprehensive characterization of different crystal forms of triamcinolone acetonide acetate fishersci.ca.
Mass Spectrometry (MS) , particularly when coupled with liquid chromatography (LC-MS/MS), provides highly sensitive and specific quantification of triamcinolone acetonide, especially in complex biological samples like human serum wikipedia.org. While specific fragmentation patterns were not detailed in the provided search results, its application for sensitive determination is well-established.
X-ray Diffraction (XRD) is employed to characterize the crystalline form of triamcinolone acetonide and to assess changes in its solid-state properties within formulations. For example, XRD has revealed that the crystalline form of triamcinolone acetonide acetate can be partly converted into an amorphous form when loaded into microspheres researchgate.net. Different crystal forms of triamcinolone acetonide acetate can be distinguished by their unique powder diffraction patterns, with characteristic 2θ angles fishersci.ca.
Differential Scanning Calorimetry (DSC) is utilized for thermal characterization of triamcinolone acetonide, revealing its thermal transitions, such as melting points and interactions with other components. DSC results can indicate interactions between triamcinolone acetonide and polymers, suggesting effective encapsulation in drug delivery systems researchgate.net. Specific characteristic endothermic peaks can be observed for different crystal forms of triamcinolone acetonide acetate, for instance, between 240-250°C and 265-280°C for crystal form B fishersci.ca.
Scanning Electron Microscopy (SEM) is used for morphological examination of triamcinolone acetonide and its formulations, such as the morphology of triamcinolone acetonide acetate-loaded microspheres researchgate.net.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a widely utilized technique for the quantitative analysis of triamcinolone acetonide (TAA) due to its inherent chromophoric properties. Methods have been developed for the estimation of TAA in various formulations, including tablets, injections, and nasal sprays. Typically, TAA solutions are scanned in the UV-Visible range, often between 200 and 400 nm. For instance, a first-order derivative UV spectrophotometric method developed for TAA in tablets and injections used methanol as a solvent and measured absorbance at 228 nm. This method demonstrated linearity in the concentration range of 10-50 µg/mL with a high correlation coefficient (r² = 0.9999). iosrphr.org Another UV-Vis spectrophotometric method for quantifying TAA in nasal spray formulations utilized 0.15% Tween 20 as a solvent and determined the maximum absorbance at 240 nm. This method exhibited linearity in the range of 10-50 µg/mL with a correlation coefficient (R²) of 0.998. researchgate.netresearchgate.net Some colorimetric reactions can also be coupled with UV-Vis spectrophotometry to enhance the sensitivity and avoid interference. For example, the blue tetrazolium colorimetric reaction with TAA has shown an optimum wavelength of 525 nm for analysis. nih.gov
Table 1: UV-Visible Spectrophotometric Parameters for Triamcinolone Acetonide Quantification
| Method Type | Solvent/Medium | Wavelength (λmax/measured) | Linear Range | Correlation Coefficient (r²/R²) | Reference |
| First-order derivative | Methanol | 228 nm | 10-50 µg/mL | 0.9999 | iosrphr.org |
| Direct UV-Vis | 0.15% Tween 20 aqueous | 240 nm | 10-50 µg/mL | 0.998 | researchgate.netresearchgate.net |
| Colorimetric (Blue Tetrazolium) | - | 525 nm | 10-40 µg/mL | 0.998 | nih.gov |
| pH independent UV-Vis | Phosphate buffer (pH 3.0, 7.0, 10.0) | 230 nm (isosbestic point) | 3-18 µg/mL | - | sciencegate.appresearchgate.net |
| Direct UV-Vis (UPLC-PDA) | 0.05% trifluoroacetic acid and acetonitrile | 242 nm | 50-1,000 ng/mL | >0.998 | tci-thaijo.org |
Isosbestic Point Analysis
Isosbestic point analysis in UV-Visible spectrophotometry is a technique employed to determine the concentration of a substance independently of pH variations or other factors that might cause shifts in the absorption spectrum. For triamcinolone acetonide, an isosbestic point has been identified at 230.0 nm. This was determined by scanning equimolar solutions of TAA in phosphate buffers at various pH levels (3.0, 7.0, and 10.0) within the wavelength range of 200-400 nm. The presence of this isosbestic point allows for a pH-independent spectrophotometric method for the estimation of triamcinolone acetonide, demonstrating a linear response in the concentration range of 3-18 µg/mL at this specific wavelength. sciencegate.appresearchgate.net
Spectrofluorimetry
Spectrofluorimetry offers a highly sensitive approach for the determination of triamcinolone acetonide, often relying on induced fluorescence rather than inherent fluorescence. One method involves the oxidation of triamcinolone acetonide by concentrated sulfuric acid to produce a fluorescent product. researchgate.netresearchgate.netjuniperpublishers.com This methodology has been optimized considering the effects of sulfuric acid concentration, solvent composition, β-cyclodextrin (β-CD), and cetyltrimethylammonium bromide (CTMAB). researchgate.netresearchgate.netjuniperpublishers.com Two analytical systems were established based on this principle: one using CTMAB, which provided a linear range of 0-4.6 × 10⁻⁶ mol/L and a detection limit of 3.59 × 10⁻⁸ mol/L, and another using a β-CD and ethanol (B145695) system, which showed a linear range of 0-2.3 × 10⁻⁶ mol/L and a detection limit of 1.91 × 10⁻⁸ mol/L. researchgate.netresearchgate.netjuniperpublishers.com
Another approach to induce fluorescence involves photochemical derivatization. Acidic solutions of triamcinolone acetonide can be exposed to ultraviolet (UV) radiation at wavelengths such as 254 nm and 300 nm in a photochemical reactor. This process, optimized for parameters like acid type and concentration, solvent system composition, and sample treatment time, can induce fluorescence with an intensity suitable for analytical purposes. For triamcinolone acetonide, limits of detection (LD) of 5 µg/L have been achieved, with linear dynamic ranges extending up to 20 mg/L. The fluorescence intensity was typically measured at 240 nm excitation and 350 nm emission. tandfonline.com
Table 2: Spectrofluorimetric Parameters for Triamcinolone Acetonide Quantification
| Derivatization Method | System/Reagents | Linear Range | Detection Limit | Excitation/Emission (nm) | Reference |
| Sulfuric Acid Oxidation | CTMAB system | 0-4.6 × 10⁻⁶ mol/L | 3.59 × 10⁻⁸ mol/L | - | researchgate.netresearchgate.netjuniperpublishers.com |
| Sulfuric Acid Oxidation | β-CD and ethanol system | 0-2.3 × 10⁻⁶ mol/L | 1.91 × 10⁻⁸ mol/L | - | researchgate.netresearchgate.netjuniperpublishers.com |
| Photochemical Derivatization (UV) | Acidic solutions + UV radiation (254/300 nm) | Up to 20 mg/L (5 µg/L LD) | 5 µg/L | 240/350 | tandfonline.com |
Mass Spectrometry (MS) and Imaging Mass Spectrometry (MSI)
Mass spectrometry (MS) and imaging mass spectrometry (MSI) are powerful tools for the characterization and spatial distribution analysis of triamcinolone acetonide. MSI allows for the visualization of the distribution of drugs and their metabolites across biological tissues without loss of spatial information. researchgate.netresearchgate.netscienceopen.com This is particularly valuable for understanding drug penetration and distribution in specific tissues, such as cartilage. researchgate.netacs.orgnih.gov
However, triamcinolone acetonide is not easily ionized by standard electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) techniques. researchgate.netacs.orgnih.gov To overcome this challenge, on-tissue derivatization methods have been developed. For instance, using Girard's Reagent T (GirT) for on-tissue derivatization has enabled the detection and quantification of triamcinolone acetonide in human cartilage after in vitro incubation, allowing for the study of its distribution and quantification up to 3.3 ng/µL. researchgate.netacs.orgnih.govnih.govmdpi.com Enhanced sensitivity in MALDI-MSI of TAA can also be achieved by coupling it with laser postionization (MALDI-2), allowing for detection of the [TAA + H]⁺ ion directly from tissue without derivatization. nih.gov
LC/MS/MS for Metabolite Analysis
Liquid chromatography coupled to tandem mass spectrometry (LC/MS/MS) is widely used for the detection and characterization of triamcinolone acetonide and its metabolites, particularly in biological samples like urine and plasma. nih.govdshs-koeln.deresearchgate.netresearchgate.netnih.gov This technique is crucial for understanding the metabolism and excretion profiles of the compound.
Studies investigating the metabolism of triamcinolone acetonide after intramuscular administration have identified several metabolites. Key metabolites include 6β-hydroxytriamcinolone acetonide (6β-OH-TA) and triamcinolone, along with their C20-reduced derivatives. nih.govdshs-koeln.de LC/MS/MS analysis reveals characteristic fragmentation patterns for these compounds, including common product ions and neutral losses for fluorinated corticosteroids, as well as additional characteristic neutral losses such as 58 Da (loss of acetone) and 44 Da (loss of acetaldehyde) in positive electrospray ionization. nih.gov
Two complementary LC/MS/MS approaches are typically applied for metabolite detection: open detection methods using precursor ion and neutral loss scans, and targeted detection methods using selected reaction monitoring (SRM). nih.gov Through these methods, two main compounds (TA and 6β-OH-TA) and nine minor potential metabolites were detected by open screening, with two additional metabolites identified via SRM. nih.gov For instance, an efficient ultra-performance liquid chromatography-electrospray ionization-tandem mass spectrometry (UPLC-ESI-MS/MS) method for TAA quantification in human plasma used multiple-reaction monitoring (MRM) transitions at m/z 435.4→397.3 for TAA and m/z 403.4→163.1 for the internal standard, cortisone (B1669442) acetate. This method showed linearity over a concentration range of 0.53-21.20 ng/mL with a lower limit of quantification of 0.53 ng/mL. nih.gov
Spatial Distribution Analysis in Tissues
Imaging Mass Spectrometry (MSI), particularly MALDI-MSI, is a robust technique for visualizing the spatial distribution of triamcinolone acetonide within tissue sections. This capability is vital for assessing drug penetration and localized concentrations, especially in tissues like cartilage where drug distribution is not well understood. researchgate.netacs.orgnih.gov MSI generates compound-specific images from tissue slices, displaying a measure of compound abundance pixel by pixel, often represented on a color scale. researchgate.net As a mass spectrum is recorded at each pixel, MSI allows for the simultaneous visualization of hundreds of molecules, including the parent drug and its metabolites, within the same experiment. researchgate.netscienceopen.com
Due to the poor ionization efficiency of TAA by conventional ESI or MALDI, derivatization strategies are often employed. For instance, on-tissue derivatization with Girard's Reagent T (GirT) has successfully allowed for the study of TAA distribution in human osteoarthritis cartilage after in vitro incubation. This method enabled the quantification of drug abundance up to 3.3 ng/µL and provided insights into the depth of penetration of TAA into avascular cartilage. researchgate.netacs.orgnih.gov Normalization methods, such as median normalization, total ion current (TIC) normalization, or normalization against a labeled analogue, are crucial in MSI to reduce ion-suppression effects caused by tissue heterogeneity and ensure accurate representation of drug distribution. Normalization against a labeled analogue (e.g., TAA-d6) has been shown to result in a more homogeneous distribution image. researchgate.netresearchgate.net
Electrochemical Methods
Electrochemical methods, such as voltammetry, offer sensitive and cost-effective alternatives for the determination of triamcinolone acetonide. These methods often involve studying the reduction or oxidation behavior of the compound at an electrode surface.
Cyclic voltammetry (CV) has been employed to investigate the electrochemical behavior of triamcinolone acetonide at various electrode surfaces, such as glassy carbon electrodes (GCE) and pencil graphite (B72142) electrodes (PGE). electrochemsci.orgdergipark.org.trresearchgate.net Triamcinolone acetonide exhibits an irreversible and adsorption-controlled reduction peak across a wide pH range (e.g., pH 1.0 to 13.0 in 50% aqueous methanol). electrochemsci.orgresearchgate.net The reduction peak potential shifts cathodically with increasing pH. Controlled potential coulometry studies have indicated a two-electron reduction of the α,β-unsaturated carbonyl function present in the steroid. electrochemsci.orgresearchgate.net
Stripping voltammetric techniques, including differential pulse stripping voltammetry (DPSV) and square wave stripping voltammetry (SWSV), have been developed for the determination of TAA due to their enhanced sensitivity. electrochemsci.orgdergipark.org.trresearchgate.netuw.edu.pl Under optimized conditions, such as pH 13.0 for GCE, these methods have demonstrated low limits of determination. For example, DPSV achieved a limit of determination of 0.1 µg/mL, while SWSV achieved 0.01 µg/mL using a glassy carbon electrode. electrochemsci.orgresearchgate.net Another study using a hanging mercury drop electrode (HMDE) developed a square-wave adsorptive cathodic stripping voltammetric procedure that showed a linear dependence on TAA concentration over the range of 1 × 10⁻⁹ – 9 × 10⁻⁸ mol/L, with a detection limit (LOD) of 3 × 10⁻¹⁰ mol/L and a quantification limit (LOQ) of 1 × 10⁻⁹ mol/L. uw.edu.pl At a pencil graphite electrode, the electrochemical reduction of TAA was found to be adsorption-controlled, with optimal peak current observed at pH 3.50 in 0.04 M Britton Robinson buffer. The linear range for this method was 1 × 10⁻⁷ – 5 × 10⁻⁵ M, with a sensitivity of 1.3347 µA/M, an LOD of 3.18 × 10⁻⁸ M, and an LOQ of 1.00 × 10⁻⁷ M. dergipark.org.trtrdizin.gov.tr
Table 3: Electrochemical Parameters for Triamcinolone Acetonide Determination
| Method Type | Electrode Type | pH Range/Optimal pH | Reduction Mechanism | Linear Range | LOD/LOQ (μg/mL or mol/L) | Reference |
| Cyclic Voltammetry (CV) | Glassy Carbon Electrode | 1.0 - 13.0 | Irreversible, adsorption-controlled, 2-electron reduction | - | - | electrochemsci.orgresearchgate.net |
| Differential Pulse Stripping Voltammetry (DPSV) | Glassy Carbon Electrode | 13.0 | Adsorptive | - | LOD: 0.1 µg/mL | electrochemsci.orgresearchgate.net |
| Square Wave Stripping Voltammetry (SWSV) | Glassy Carbon Electrode | 13.0 | Adsorptive | - | LOD: 0.01 µg/mL | electrochemsci.orgresearchgate.net |
| Square-Wave Adsorptive Cathodic Stripping Voltammetry (SWAdCSV) | Hanging Mercury Drop Electrode | Optimal pH not specified (2-11) | Adsorptive | 1 × 10⁻⁹ – 9 × 10⁻⁸ mol/L | LOD: 3 × 10⁻¹⁰ mol/L, LOQ: 1 × 10⁻⁹ mol/L | uw.edu.pl |
| Cyclic Voltammetry (CV) | Pencil Graphite Electrode | Optimal pH 3.50 | Adsorption-controlled | 1 × 10⁻⁷ – 5 × 10⁻⁵ M | LOD: 3.18 × 10⁻⁸ M, LOQ: 1.00 × 10⁻⁷ M | dergipark.org.trtrdizin.gov.tr |
Voltammetric Techniques (e.g., Cyclic Voltammetry, Stripping Voltammetry)
Voltammetric techniques, particularly cyclic voltammetry (CV) and stripping voltammetry, have emerged as valuable tools for the characterization and quantification of triamcinolone acetonide due to their sensitivity, selectivity, and cost-effectiveness.
Cyclic voltammetry has been utilized to investigate the electrochemical behavior of triamcinolone acetonide, revealing its irreversible reduction. Studies have explored the dependence of cathodic peak current and peak potential on various parameters, including pH and scan rate. For instance, electrochemical reduction of triamcinolone acetonide on a pencil graphite electrode (PGE) demonstrated an adsorption-controlled process, where the cathodic peak current increased and shifted to more cathodic values with increasing scan rate trdizin.gov.tr. Optimal peak current was observed in a 0.04 M Britton Robinson (BR) buffer at pH 3.50 trdizin.gov.tr. Similarly, studies at a hanging mercury drop electrode (HMDE) in universal buffers showed the electrochemical behavior of triamcinolone acetonide, with an irreversible reduction process researchgate.netuw.edu.pl.
Stripping voltammetry, particularly adsorptive cathodic stripping voltammetry (AdCSV), offers enhanced sensitivity for the determination of triamcinolone acetonide by preconcentrating the analyte onto the electrode surface prior to the voltammetric scan researchgate.netuw.edu.pl. A square-wave adsorptive cathodic stripping voltammetric procedure, fully validated, was developed for its determination, showing a linear dependence on concentration over a wide range researchgate.netuw.edu.pl. This method was successfully applied to determine triamcinolone acetonide in pharmaceutical formulations and spiked human serum, often without the need for extensive pretreatment or time-consuming extraction steps researchgate.netuw.edu.pl.
The following table summarizes key analytical parameters observed in voltammetric studies:
| Voltammetric Technique | Electrode Material | Linear Range (M) | Limit of Detection (LOD) (M) | Limit of Quantification (LOQ) (M) | Reference |
| Cyclic Voltammetry (CV) | Pencil Graphite Electrode | 1 × 10⁻⁷ – 5 × 10⁻⁵ | 3.18 × 10⁻⁸ | 1.00 × 10⁻⁷ | trdizin.gov.tr |
| Square-Wave Adsorptive Cathodic Stripping Voltammetry (SWAdCSV) | Hanging Mercury Drop Electrode | 1 × 10⁻⁹ – 9 × 10⁻⁸ | 3 × 10⁻¹⁰ | 1 × 10⁻⁹ | researchgate.netuw.edu.pl |
| Differential Pulse Stripping Voltammetry (DPSV) | Glassy Carbon Electrode | N/A (linear range in µg/mL) | 0.1 µg/mL (approx. 2.3 × 10⁻⁷) | N/A | electrochemsci.orgresearchgate.net |
| Square Wave Stripping Voltammetry (SWSV) | Glassy Carbon Electrode | N/A (linear range in µg/mL) | 0.01 µg/mL (approx. 2.3 × 10⁻⁸) | N/A | electrochemsci.orgresearchgate.net |
| Differential Pulse Voltammetry | Carbon Paste Electrode | 2 × 10⁻⁶ – 4.6 × 10⁻⁵ | 1.5 × 10⁻⁶ | N/A | moca.net.ua |
Electrode Material Investigations
The choice of electrode material significantly influences the performance of voltammetric assays for triamcinolone acetonide. Various electrode types have been investigated to optimize sensitivity, reproducibility, and applicability.
Pencil Graphite Electrodes (PGEs): PGEs have been explored for their advantages, including accessibility, low cost, disposability, and high reproducibility trdizin.gov.trdergipark.org.tr. Electrochemical reduction of triamcinolone acetonide on a PGE surface showed adsorption-controlled behavior, with optimum conditions found in 0.04 M Britton Robinson buffer at pH 3.50 trdizin.gov.trdergipark.org.tr.
Hanging Mercury Drop Electrodes (HMDEs): HMDEs have been utilized in adsorptive cathodic stripping voltammetry due to their smooth and reproducible surface, which facilitates the preconcentration of triamcinolone acetonide researchgate.netuw.edu.pl. The interfacial adsorption of triamcinolone acetonide onto the mercury surface contributes to the high sensitivity achieved with this electrode researchgate.netuw.edu.pl.
Glassy Carbon Electrodes (GCEs): GCEs have been used in stripping voltammetric procedures for triamcinolone acetonide. Studies on GCEs revealed an irreversible and adsorption-controlled reduction peak across various pH conditions in 50% aqueous methanol medium electrochemsci.orgresearchgate.net. The reduction process on GCE involves a two-electron reduction of the α,β-unsaturated carbonyl function present in the steroid electrochemsci.orgresearchgate.net.
Carbon Paste Electrodes (CPEs): CPEs have also been investigated for the voltammetric determination of triamcinolone acetonide moca.net.ua. Electrochemical studies on CPEs showed that the steroid is irreversibly reduced, with the limiting stage of the reduction process being diffusion-controlled moca.net.ua.
Immunological Assays
Immunological assays provide alternative approaches for the detection and quantification of triamcinolone acetonide, particularly in complex matrices. These methods leverage the specific binding between antibodies and antigens to achieve high selectivity.
Luminescence-based Immunochromatographic Assays
Luminescence-based immunochromatographic assays offer rapid and sensitive detection of triamcinolone acetonide. A notable example is the development of a rapid lateral flow immunochromatographic assay (LFIA) for the quantitative detection of triamcinolone acetonide (TCA) using upconversion luminescence nanoparticles (UCNPs) as a probe mdpi.commdpi.comresearchgate.netorcid.org. Lanthanide-doped UCNPs are synthesized and utilized in these assays researchgate.net.
This type of assay provides an on-site testing capability using a portable upconversion luminescence reader, with a cumulative analysis time of approximately 10 minutes, including pretreatment mdpi.comresearchgate.net. The method demonstrated a wide linear range of 1.0–100 ng/mL and a low limit of detection (LOD) of 20 µg/kg in cosmetic samples mdpi.commdpi.com. The use of a dexamethasone (B1670325) derivative as a coating antigen further contributes to the assay's effectiveness mdpi.com.
The following table presents key characteristics of a luminescence-based immunochromatographic assay for triamcinolone acetonide:
| Assay Type | Probe Material | Linear Range (ng/mL) | Limit of Detection (LOD) (µg/kg) | Analysis Time (min) | Reference |
| Lateral Flow Immunochromatographic Assay (LFIA) | Upconversion Luminescence Nanoparticles (UCNPs) | 1.0 – 100 | 20 (in cosmetics) | 10 (incl. pretreatment) | mdpi.commdpi.comresearchgate.net |
Method Validation and Harmonization Standards
The development and implementation of analytical methods for triamcinolone acetonide necessitate rigorous validation to ensure their reliability, accuracy, and suitability for their intended purpose. Method validation typically involves evaluating parameters such as specificity, linearity, limits of detection (LOD) and quantification (LOQ), precision, and accuracy nih.govresearchgate.net.
Compliance with International Council for Harmonization (ICH) Guidelines
Compliance with the International Council for Harmonisation (ICH) Q2(R1) guidelines for analytical method validation is a critical aspect of ensuring the quality and reliability of analytical data for pharmaceutical compounds like triamcinolone acetonide trdizin.gov.trnih.govresearchgate.netjapsonline.comresearchgate.netoup.com. These guidelines provide a standardized framework for validating analytical procedures.
Key validation parameters assessed in accordance with ICH Q2(R1) include:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or excipients nih.govresearchgate.net.
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of analyte in the sample within a given range trdizin.gov.trnih.govresearchgate.netjapsonline.com.
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantified trdizin.gov.trnih.govresearchgate.net.
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy trdizin.gov.trnih.govresearchgate.net.
Accuracy: The closeness of agreement between the value which is accepted either as a true value or an accepted reference value and the value found nih.govresearchgate.net. Recovery studies are often performed to demonstrate accuracy nih.govresearchgate.net.
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision, different analysts, different equipment) nih.govresearchgate.netjapsonline.com.
Robustness: The capacity of an analytical procedure to remain unaffected by small, deliberate variations in method parameters japsonline.com.
Several studies on the analytical determination of triamcinolone acetonide, including voltammetric and chromatographic methods (e.g., HPLC), explicitly state that their method validation studies were conducted in accordance with ICH Q2(R1) guidelines trdizin.gov.trnih.govresearchgate.netjapsonline.comresearchgate.netoup.com. This ensures that the developed methods are fit for their intended analytical purpose in pharmaceutical development and quality control.
Q & A
Q. How can researchers ensure the purity and stability of triamcinolone acetonide in experimental formulations?
To verify purity, follow United States Pharmacopeia (USP) guidelines, which specify chromatographic methods (e.g., HPLC) to quantify triamcinolone acetonide within 97.0–102.0% of the labeled amount. Stability testing should include accelerated degradation studies under varying temperatures and humidity, with degradation products monitored via mass spectrometry. Storage conditions must adhere to USP standards (e.g., protection from moisture and heat) to prevent molecular breakdown .
Q. What key pharmacokinetic parameters should be prioritized when designing studies involving triamcinolone acetonide?
Critical parameters include:
- Peak plasma concentration (Cmax): Indicates systemic exposure risk.
- Area under the curve (AUC): Reflects total drug exposure over time.
- Half-life (t½): Determines dosing frequency.
For intra-articular (IA) formulations, compare extended-release (ER) vs. conventional suspension (CS) pharmacokinetics. ER formulations exhibit lower Cmax (18× reduction) and prolonged half-life (4× longer) compared to CS, reducing systemic toxicity risks .
How should a research question comparing triamcinolone acetonide formulations be structured?
Use the PICOT framework :
- Population: Target cohort (e.g., osteoarthritis patients).
- Intervention: ER formulation.
- Comparison: CS formulation.
- Outcome: Pain reduction (VAS score).
- Time: 24-week follow-up.
This structure ensures clarity and aligns with clinical trial design standards .
Q. What analytical methods are recommended for identifying triamcinolone acetonide in biological samples?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal for detecting low plasma concentrations (e.g., ER formulations at 0.8 ng/mL). Validate assays for specificity, sensitivity, and linearity across expected concentration ranges. Include internal standards (e.g., deuterated analogs) to control for matrix effects .
Q. How can researchers mitigate bias in preclinical studies of triamcinolone acetonide?
Implement blinded randomization in animal models, stratify by baseline disease severity, and use objective endpoints (e.g., histopathology scores). For in vitro studies, include vehicle controls to account for solvent effects. Pre-register protocols on platforms like Open Science Framework to reduce reporting bias .
Advanced Research Questions
Q. How can contradictions in systemic exposure data between ER and CS triamcinolone acetonide formulations be resolved?
Conduct head-to-head pharmacokinetic studies with matched dosing protocols. Use nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability. Compare AUC∞ values: ER shows 50% lower total exposure than CS despite longer residence time (453.7 vs. 60.9 hours). Validate findings with population pharmacokinetic analyses across diverse cohorts .
Q. What methodological considerations are critical when replicating chromatographic purity tests for triamcinolone acetonide?
- Column selection: Use C18 reverse-phase columns with 5 µm particle size for optimal resolution.
- Mobile phase: Acetonitrile/water gradients (e.g., 40:60 to 70:30) effectively separate triamcinolone acetonide from degradation products.
- Detection: UV absorption at 254 nm balances sensitivity and specificity.
Document all parameters (flow rate, injection volume) to ensure reproducibility. Raw data should be archived in supplemental materials .
Q. How can researchers optimize experimental designs for novel triamcinolone acetonide delivery systems (e.g., nanoparticles)?
- In vitro release testing: Use dialysis membranes in sink conditions to simulate physiological release.
- In vivo imaging: Label nanoparticles with near-infrared dyes to track biodistribution.
- Safety profiling: Measure plasma cortisol suppression as a biomarker of hypothalamic-pituitary-adrenal (HPA) axis inhibition. Compare results to existing ER/CS formulations to assess therapeutic index improvements .
Q. What strategies address conflicting efficacy outcomes in triamcinolone acetonide clinical trials for osteoarthritis?
Perform meta-analyses with subgroup stratification by:
- Joint involvement: Knee vs. hip vs. small joints.
- Disease stage: Early (inflammatory) vs. advanced (structural damage).
Use mixed-effects models to adjust for covariates like BMI and baseline pain scores. Contradictions may arise from differences in IA injection accuracy or synovial fluid volume .
Q. How can mechanistic studies elucidate triamcinolone acetonide’s off-target effects on glucose metabolism?
- Transcriptomics: RNA sequencing of hepatocytes exposed to triamcinolone acetonide to identify dysregulated gluconeogenesis pathways.
- Kinase assays: Test inhibition of insulin receptor substrate (IRS) phosphorylation.
- Animal models: Use hyperglycemic clamp techniques in diabetic rodents to quantify insulin resistance. Correlate findings with plasma drug levels measured via LC-MS/MS .
Q. Methodological Notes
- Data Presentation: For complex datasets (e.g., pharmacokinetic curves), use error bars representing SEM and annotate statistical significance (p-values) directly on graphs .
- Literature Review: Prioritize primary sources indexed in PubMed or Web of Science. Exclude non-peer-reviewed platforms (e.g., ) .
- Ethical Compliance: For human studies, document IRB approvals and include adverse event (AE) reporting protocols aligned with CONSORT guidelines .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
